Technical Documentation Center

SGC2085 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SGC2085

Core Science & Biosynthesis

Foundational

SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic modifier that catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of CARM1 has been implicated in a variety of disease states, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][3][4] SGC2085 is a potent and highly selective small molecule inhibitor of CARM1, discovered through virtual screening.[2][5] This document provides a comprehensive technical overview of SGC2085, including its biochemical properties, mechanism of action, selectivity, and detailed experimental protocols for its characterization.

Introduction to CARM1

CARM1 belongs to the Type I family of protein arginine methyltransferases and plays a pivotal role in various cellular processes.[6][7] Its methyltransferase activity is crucial for the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle control.[1][8] CARM1 functions as a transcriptional coactivator for numerous transcription factors, including nuclear receptors like the estrogen receptor (ERα), p53, NF-κB, and β-catenin.[2][3][9] Its involvement in pathways such as estrogen-stimulated breast cancer growth, Wnt/β-catenin signaling in colorectal cancer, and the p53 pathway in multiple myeloma underscores its significance as a therapeutic target.[2][3][6]

SGC2085: Overview and Properties

SGC2085 was identified as a potent inhibitor of CARM1 with significant selectivity over other protein methyltransferases.[10] Its discovery provides a valuable chemical probe for elucidating the biological functions of CARM1.

Chemical and Physical Properties:

  • Chemical Formula: C₁₉H₂₄N₂O₂[3]

  • Molecular Weight: 312.41 g/mol (free base)[3][11]

  • CAS Numbers: 1821908-48-8 (free base); 1821908-49-9 (HCl salt)[2][5]

Quantitative Data: Biochemical Activity and Selectivity

SGC2085 demonstrates high potency for CARM1 and excellent selectivity against a panel of other protein arginine methyltransferases (PRMTs). The quantitative inhibitory activities are summarized in the table below.

TargetAssay TypeIC50 ValueSelectivity vs. CARM1Reference(s)
CARM1 (PRMT4) Biochemical 50 nM - [5][11][12]
PRMT6Biochemical5.2 µM>100-fold[5][11][12]
PRMT1Biochemical>100 µM>2000-fold[5]
PRMT3Biochemical>100 µM>2000-fold[5]
PRMT5Biochemical>100 µM>2000-fold[5]
PRMT7Biochemical>100 µM>2000-fold[5]
PRMT8Biochemical>50 µM>1000-fold[5]

Table 1: Summary of SGC2085 inhibitory activity and selectivity.

Mechanism of Action and Signaling Pathways

SGC2085 acts as a direct inhibitor of the CARM1 methyltransferase enzyme. By blocking CARM1's catalytic activity, SGC2085 can modulate multiple downstream signaling pathways implicated in disease. CARM1 is a key node in several critical cellular networks. In the DNA damage response, it methylates coactivators and histones to promote p53-mediated cell cycle arrest.[8] It also acts as a coactivator for NF-κB, enhancing the transcription of inflammatory genes.[9] Furthermore, CARM1 activity is crucial for estrogen receptor-driven gene expression in breast cancer and TGF-β/Smad signaling.[2][13]

CARM1_Signaling_Pathways cluster_stimuli Upstream Signals cluster_tf Transcription Factors / Coactivators cluster_targets Downstream Targets cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 TNFa TNF-α / LPS p65 NF-κB (p65) TNFa->p65 Estrogen Estrogen ERa ERα Estrogen->ERa TGFb TGF-β Smad Smad TGFb->Smad CARM1 CARM1 p53->CARM1 recruits p65->CARM1 recruits ERa->CARM1 recruits Smad->CARM1 interacts with p300 p300 CARM1->p300 methylates Histones Histones (H3R17) CARM1->Histones methylates Smad7 Smad7 CARM1->Smad7 methylates SGC2085 SGC2085 SGC2085->CARM1 Inhibits CellCycleArrest Cell Cycle Arrest (p21, Gadd45) p300->CellCycleArrest Histones->CellCycleArrest Inflammation Inflammation Gene Expression Histones->Inflammation CancerGrowth Breast Cancer Cell Growth Histones->CancerGrowth EMT Epithelial- Mesenchymal Transition Smad7->EMT

Overview of CARM1 signaling pathways and the inhibitory action of SGC2085.

Cellular Activity

Despite its high biochemical potency, SGC2085 has demonstrated a lack of significant activity in cellular assays, such as in HEK293 cells, at concentrations up to 10 µM.[5][11][12] This has been attributed to poor cell permeability, which limits its utility for in-cell or in-vivo studies.[11] Consequently, SGC2085 is best utilized as a high-quality in vitro tool compound and a starting point for the development of cell-active CARM1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CARM1 inhibitors. Below are protocols for key in vitro and cellular assays.

Protocol 1: In Vitro CARM1 Enzymatic Inhibition Assay (LC-MS/MS)

This protocol is adapted from established methods for measuring CARM1 activity and inhibition directly by detecting the methylated peptide product.[14][15]

In_Vitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Assay Buffer (20 mM Tris pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA) B Prepare Reagents: - CARM1 Enzyme (e.g., 286 nM) - PABP1 Peptide Substrate (e.g., 12 µM) - AdoMet Cofactor (e.g., 10 µM) - SGC2085 (serial dilution) C Combine enzyme, substrate, and SGC2085 in reaction plate B->C D Initiate reaction by adding AdoMet C->D E Incubate at room temperature (e.g., 2 hours) D->E F Quench reaction (e.g., 0.1% Formic Acid) E->F G Analyze by LC-MS/MS (MRM for methylated product) F->G H Calculate % Inhibition and determine IC50 G->H

Workflow for the in vitro enzymatic inhibition assay of SGC2085 against CARM1.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.[14][15]

    • Prepare stock solutions of recombinant human CARM1 enzyme, a substrate peptide (e.g., PABP1⁴⁵⁶⁻⁴⁶⁶), and the methyl donor S-adenosylmethionine (AdoMet) in assay buffer.[14]

    • Perform a serial dilution of SGC2085 in DMSO, followed by a final dilution in assay buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add 20 µL of a solution containing CARM1 (final concentration ~286 nM) and the PABP1 peptide (final concentration ~12 µM).[14]

    • Add the diluted SGC2085 or DMSO (vehicle control).

    • Initiate the reaction by adding 20 µL of AdoMet solution (final concentration ~10 µM).[14][15]

    • Incubate the plate at room temperature for 2 hours.[15]

  • Quenching and Analysis:

    • Stop the reaction by adding 10 µL of 0.1% formic acid.[15]

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Monitor the formation of the dimethylated PABP1 peptide product using Multiple Reaction Monitoring (MRM).[15]

    • Calculate the percent inhibition for each SGC2085 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Methylation Assay in HEK293 Cells

This protocol is used to assess the ability of an inhibitor to engage CARM1 and inhibit its activity within a cellular context.[11][12]

Cellular_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Lysis & Protein Prep cluster_blot 3. Immunoblotting A Culture HEK293 cells in DMEM + 10% FBS to ~30% confluency B Treat cells with SGC2085 (e.g., up to 10 µM) or DMSO A->B C Incubate for 48 hours B->C D Remove media and lyse cells (Triton X-100 buffer + benzonase) C->D E Incubate at RT for 3 min D->E F Add SDS to 1% final concentration E->F G Separate lysates via SDS-PAGE and transfer to membrane F->G H Probe with antibodies for methylated-BAF155 and total BAF155 G->H I Detect and quantify methylation levels H->I

Workflow for assessing the cellular activity of SGC2085 in HEK293 cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293 cells in 12-well plates using DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12]

    • Grow cells to approximately 30% confluency.

    • Treat the cells with varying concentrations of SGC2085 (e.g., up to 10 µM) or DMSO as a vehicle control.[11][12]

    • Incubate the cells for 48 hours.[11][12]

  • Cell Lysis:

    • After incubation, remove the media and wash the cells.

    • Lyse the cells in 100 µL of a lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) containing a complete protease inhibitor cocktail.[11][12]

    • Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[11][12]

  • Immunoblotting:

    • Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for a known CARM1 substrate (e.g., asymmetrically dimethylated BAF155 at R1064) and an antibody for the total substrate protein as a loading control.[11]

    • Incubate with appropriate secondary antibodies and use a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the change in substrate methylation levels upon treatment with SGC2085.

Conclusion

SGC2085 is a well-characterized, potent, and selective inhibitor of CARM1 in biochemical assays.[11] Its high selectivity makes it an invaluable tool for in vitro studies aimed at dissecting the enzymatic function of CARM1 and its role in various biological processes. While its utility is limited in cellular contexts due to poor permeability, SGC2085 represents a foundational chemical scaffold for the development of next-generation, cell-penetrant CARM1 inhibitors with therapeutic potential.

References

Exploratory

SGC2085: A Potent and Selective Inhibitor of CARM1

An In-depth Technical Guide on the Selectivity Profile of SGC2085 Against Protein Arginine Methyltransferases (PRMTs) For researchers and professionals in drug development, understanding the selectivity of a chemical pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity Profile of SGC2085 Against Protein Arginine Methyltransferases (PRMTs)

For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. SGC2085 has emerged as a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. This guide provides a detailed overview of its selectivity against other PRMTs, the experimental methodologies used for this determination, and the signaling context of its primary target.

Quantitative Selectivity Profile

SGC2085 demonstrates high potency for CARM1 with an IC50 value of 50 nM.[1][2][3][4] Its selectivity is a key feature, showing minimal activity against a panel of other PRMTs. The compound exhibits over 100-fold selectivity for CARM1 over most other PRMTs tested.[1][4][5] A weak inhibitory effect is observed against PRMT6, with an IC50 of 5.2 μM.[1][2][3] For other tested PRMTs, including PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8, no significant inhibition is detected at concentrations up to 100 μM.[2]

TargetIC50Fold Selectivity vs. CARM1
CARM1 (PRMT4) 50 nM 1x
PRMT65.2 µM>100x
PRMT1>100 µM>2000x
PRMT3>100 µM>2000x
PRMT5>100 µM>2000x
PRMT7>100 µM>2000x
PRMT8>50 µM>1000x

Experimental Protocols

The determination of SGC2085's selectivity profile involves both biochemical and cellular assays.

Biochemical Assays (In Vitro)

The inhibitory activity of SGC2085 against various PRMTs was quantified using cell-free enzymatic assays.[1] While specific assay formats can vary, a common method is a radiometric or fluorescence-based assay that measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide or protein.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human PRMT enzymes and their respective substrates are purified.

  • Compound Preparation: SGC2085 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[3]

  • Reaction Mixture: The reaction is initiated by combining the PRMT enzyme, its specific substrate, a radiolabeled or fluorescently tagged SAM, and varying concentrations of SGC2085 in a suitable buffer.

  • Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

  • Detection: The level of methylation is quantified. In radiometric assays, this involves capturing the radiolabeled methylated substrate on a filter and measuring the incorporated radioactivity. In fluorescence-based assays, the generation of a fluorescent product is measured.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Cellular assays are crucial for assessing the activity of an inhibitor in a more biologically relevant context. However, SGC2085 has been observed to have low cell permeability and did not show cellular activity in HEK293 cells at concentrations up to 10 µM.[1][2][3]

HEK293 Cell-Based Assay Protocol:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[1][3]

  • Treatment: When cells reach approximately 30% confluency, they are treated with SGC2085 at various concentrations or with DMSO as a vehicle control.[1][3]

  • Incubation: The cells are incubated for a specified period, for example, 48 hours.[1][3]

  • Cell Lysis: After incubation, the cell culture medium is removed, and the cells are lysed using a buffer containing detergents (e.g., Triton X-100) and protease inhibitors to extract total cellular proteins.[1][3]

  • Analysis: The protein lysates are analyzed by SDS-PAGE followed by immunoblotting (Western blotting) to assess the methylation status of specific CARM1 substrates.[1]

Visualizations

SGC2085 Selectivity Profile

cluster_PRMTs Protein Arginine Methyltransferases SGC2085 SGC2085 CARM1 CARM1 (PRMT4) IC50 = 50 nM SGC2085->CARM1 Potent Inhibition PRMT6 PRMT6 IC50 = 5.2 µM SGC2085->PRMT6 Weak Inhibition PRMT1 PRMT1 >100 µM SGC2085->PRMT1 No Significant Inhibition PRMT3 PRMT3 >100 µM SGC2085->PRMT3 No Significant Inhibition PRMT5 PRMT5 >100 µM SGC2085->PRMT5 No Significant Inhibition PRMT7 PRMT7 >100 µM SGC2085->PRMT7 No Significant Inhibition PRMT8 PRMT8 >50 µM SGC2085->PRMT8 No Significant Inhibition

Caption: SGC2085's inhibitory profile against various PRMTs.

Biochemical Assay Workflow

cluster_workflow Biochemical IC50 Determination Workflow A 1. Prepare Reagents (Enzyme, Substrate, SGC2085, SAM) B 2. Initiate Reaction (Combine reagents in microplate) A->B C 3. Incubate (Allow enzymatic reaction to proceed) B->C D 4. Detect Methylation (Measure signal) C->D E 5. Analyze Data (Calculate IC50 values) D->E

Caption: Workflow for determining SGC2085 IC50 values.

PRMT5 Signaling Context

While SGC2085 primarily targets CARM1, understanding the broader context of PRMT signaling is important. PRMT5, a type II PRMT, is involved in diverse cellular processes and signaling pathways.

cluster_pathways PRMT5 Signaling Interactions PRMT5 PRMT5 FGFR3 FGFR3 PRMT5->FGFR3 Promotes Expression WNT WNT/β-catenin Pathway PRMT5->WNT Activates Transcription Transcriptional Regulation (e.g., p53, NF-κB) PRMT5->Transcription Modulates PI3K_AKT PI3K/AKT/mTOR Pathway FGFR3->PI3K_AKT ERK ERK1/2 Pathway FGFR3->ERK PI3K_AKT->Transcription ERK->Transcription WNT->Transcription

Caption: Overview of PRMT5's role in key signaling pathways.

References

Foundational

Downstream Targets of SGC2085-Mediated CARM1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the downstream molecular targets and cellular pathways affected by the inhibition of Coactiva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the downstream molecular targets and cellular pathways affected by the inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) using the potent and selective inhibitor SGC2085. While SGC2085 serves as an excellent chemical probe for CARM1 in biochemical assays, its utility in cellular and in vivo studies has been limited by poor cell permeability. Consequently, this guide will focus on the downstream effects observed with other potent and selective CARM1 inhibitors, such as EZM2302 and TP-064, which are considered surrogates for understanding the cellular consequences of CARM1 inhibition. We will detail the known downstream protein substrates and signaling pathways modulated by CARM1 inhibition, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize key pathways and workflows using Graphviz diagrams.

Introduction to SGC2085 and CARM1

SGC2085 is a potent and highly selective inhibitor of CARM1 (also known as PRMT4), exhibiting a half-maximal inhibitory concentration (IC50) of 50 nM. Its selectivity is over 100-fold for CARM1 compared to other protein arginine methyltransferases (PRMTs), with the notable exception of PRMT6 (IC50 = 5.2 µM). Despite its biochemical potency, the practical application of SGC2085 in cellular assays has been challenging, likely due to poor membrane permeability.

CARM1 is a crucial epigenetic modifier that catalyzes the asymmetric dimethylation of arginine residues on both histone (primarily H3R17 and H3R26) and non-histone protein substrates. Through its methyltransferase activity, CARM1 functions as a transcriptional coactivator for nuclear receptors, including the estrogen receptor (ERα) and androgen receptor, and is implicated in a wide array of cellular processes such as cell cycle progression, metabolism, autophagy, and DNA damage repair. Its overexpression has been linked to various cancers, making it an attractive therapeutic target.

Given the limitations of SGC2085 in cellular studies, this guide will leverage data from studies utilizing other well-characterized CARM1 inhibitors, EZM2302 and TP-064 , to elucidate the downstream consequences of CARM1 inhibition.

Downstream Targets and Signaling Pathways

Inhibition of CARM1 leads to a cascade of downstream effects, primarily through the modulation of methylation-dependent protein function and gene expression. The downstream effects can be broadly categorized based on the type of CARM1 substrate: histone and non-histone proteins.

Histone Substrates and Transcriptional Regulation

CARM1-mediated methylation of histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a) is a key mechanism for transcriptional activation. Inhibition of this activity can lead to widespread changes in gene expression.

  • Autophagy-Related Genes: The inhibitor TP-064 has been shown to markedly reduce H3R17me2a and H3R26me2a levels. This leads to the suppression of autophagy-related gene transcription, impairing cellular processes like LC3 lipidation and puncta formation under conditions of glucose deprivation. In contrast, EZM2302 shows minimal effect on these histone marks and, consequently, on autophagy[1][2].

  • Cell Cycle Genes: Inhibition of CARM1 with TP-064 has been observed to induce G1 cell cycle arrest in multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines. This is associated with the deregulation of genes involved in the E2F pathway, which are known to be downregulated upon CARM1 knockdown[3][4].

Non-Histone Substrates and Cellular Processes

CARM1 methylates a diverse array of non-histone proteins, thereby regulating their function and stability. Both EZM2302 and TP-064 effectively inhibit the methylation of these substrates.

  • p300, GAPDH, and DRP1: Both inhibitors have been shown to block the CARM1-dependent methylation of these proteins, which are involved in transcriptional coactivation, glycolysis, and mitochondrial fission, respectively[1][2].

  • ACSL4 and Ferroptosis: CARM1-mediated methylation of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) at arginine 339 (R339) promotes its ubiquitination and degradation. Inhibition of CARM1 with EZM2302 blocks this methylation, leading to ACSL4 stabilization and increased sensitivity of colorectal cancer cells to ferroptosis, an iron-dependent form of programmed cell death[5].

  • PABP1 and SMB: In multiple myeloma cell lines, treatment with EZM2302 leads to the inhibition of Poly(A)-Binding Protein 1 (PABP1) and SmB/B' protein methylation, resulting in cell stasis[6].

  • BAF155 and MED12: TP-064 treatment reduces the dimethylation of BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12), both of which are direct substrates of CARM1[4].

Quantitative Data on Downstream Effects

The following tables summarize the quantitative data on the effects of CARM1 inhibitors on various downstream targets.

InhibitorCell LineTargetAssayResultReference
TP-064 NCI-H929 (Multiple Myeloma)BAF155 dimethylationWestern BlotIC50 = 340 ± 30 nM[4]
TP-064 NCI-H929 (Multiple Myeloma)MED12 dimethylationWestern BlotIC50 = 43 ± 10 nM[4]
TP-064 NCI-H929 (Multiple Myeloma)Cell GrowthProliferation AssayGrowth inhibition[4]
TP-064 Endometrial Cancer CellsCell GrowthProliferation AssayInhibition of cell growth[7]
EZM2302 RPMI-8226 (Multiple Myeloma)PABP1 & SMB methylationWestern BlotConcentration-dependent inhibition[6]
EZM2302 RPMI-8226 (Multiple Myeloma)Cell GrowthProliferation AssayIC50 in the nanomolar range[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot for Substrate Methylation
  • Cell Culture and Treatment: Plate cells (e.g., NCI-H929, RPMI-8226) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the CARM1 inhibitor (e.g., TP-064, EZM2302) or DMSO as a vehicle control for the desired duration (e.g., 4 days).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the methylated substrate (e.g., anti-dimethyl-BAF155, anti-dimethyl-PABP1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the CARM1 inhibitor or DMSO.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software.

Transcriptomic Analysis (RNA-Seq)
  • Cell Treatment and RNA Extraction: Treat cells with the CARM1 inhibitor or DMSO for a defined period. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).

  • Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between the inhibitor-treated and control groups using statistical packages like DESeq2 or edgeR. Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.

Visualizations of Signaling Pathways and Workflows

CARM1 Inhibition and Downstream Signaling

CARM1_Inhibition_Pathway cluster_Inhibitors CARM1 Inhibitors cluster_Histone Histone Substrates cluster_NonHistone Non-Histone Substrates cluster_Cellular_Processes Downstream Cellular Processes SGC2085 SGC2085 CARM1 CARM1 SGC2085->CARM1 EZM2302 EZM2302 EZM2302->CARM1 TP064 TP-064 TP064->CARM1 HistoneH3 Histone H3 (H3R17, H3R26) CARM1->HistoneH3 Methylation p300 p300 CARM1->p300 Methylation ACSL4 ACSL4 CARM1->ACSL4 Methylation PABP1 PABP1 CARM1->PABP1 Methylation MED12 MED12 CARM1->MED12 Methylation Transcription Transcriptional Activation HistoneH3->Transcription Autophagy Autophagy (Suppressed by TP-064) HistoneH3->Autophagy p300->Transcription Ferroptosis Ferroptosis (Sensitized by EZM2302) ACSL4->Ferroptosis RNA_Processing RNA Processing PABP1->RNA_Processing MED12->Transcription CellCycle G1 Cell Cycle Arrest Transcription->CellCycle

Caption: CARM1 inhibition blocks methylation of histone and non-histone substrates, affecting key cellular pathways.

Experimental Workflow for Transcriptomic Analysis

Transcriptomics_Workflow start Cell Culture treatment Treatment with CARM1 Inhibitor / DMSO start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis (Alignment, Quantification) sequencing->data_analysis deg_analysis Differential Gene Expression Analysis data_analysis->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis end Identified Downstream Pathways pathway_analysis->end

Caption: Workflow for identifying downstream gene expression changes upon CARM1 inhibition using RNA-Seq.

Differential Effects of CARM1 Inhibitors

Inhibitor_Comparison cluster_Inhibitors cluster_Targets CARM1 Substrates cluster_Outcomes Cellular Outcomes EZM2302 EZM2302 NonHistone Non-Histone Proteins (p300, ACSL4, etc.) EZM2302->NonHistone Inhibits TP064 TP-064 Histone Histone H3 (H3R17, H3R26) TP064->Histone Strongly Inhibits TP064->NonHistone Inhibits Autophagy Autophagy Inhibition Histone->Autophagy Regulates Ferroptosis Ferroptosis Sensitization NonHistone->Ferroptosis Regulates

Caption: Differential effects of EZM2302 and TP-064 on CARM1 substrates and resulting cellular outcomes.

Conclusion

While SGC2085 remains a valuable tool for in vitro studies of CARM1, its limited cellular activity necessitates the use of alternative inhibitors like EZM2302 and TP-064 to probe the downstream consequences of CARM1 inhibition in a cellular context. These studies have revealed that CARM1 inhibition impacts a wide range of cellular processes, from transcription and cell cycle control to metabolic pathways like autophagy and ferroptosis. The differential effects of various CARM1 inhibitors highlight the complexity of targeting this enzyme and underscore the importance of selecting the appropriate chemical probe for specific biological questions. Further research, potentially with the development of more cell-permeable SGC2085 analogs, will continue to refine our understanding of the multifaceted roles of CARM1 in health and disease.

References

Exploratory

SGC2085: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals Abstract SGC2085 is a potent and highly selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and highly selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). As a critical regulator of gene transcription, CARM1 plays a significant role in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This technical guide provides an in-depth overview of the mechanism of action of SGC2085, focusing on its effects on gene transcription. We will delve into the modulation of key signaling pathways, present quantitative data from relevant studies using CARM1 inhibitors, and provide detailed experimental protocols for researchers investigating the transcriptional consequences of CARM1 inhibition.

Introduction to SGC2085

SGC2085 is a chemical probe that has emerged as a valuable tool for studying the biological functions of CARM1. Its high potency and selectivity allow for the precise dissection of CARM1-mediated events. CARM1 is a histone methyltransferase that primarily catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key epigenetic mark that influences chromatin structure and the recruitment of transcriptional machinery, thereby modulating gene expression.

Mechanism of Action: How SGC2085 Modulates Gene Transcription

SGC2085 exerts its effects by competitively binding to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity. This inhibition leads to a cascade of downstream effects on gene transcription, primarily through two interconnected mechanisms:

  • Alteration of Histone Methylation: CARM1 is known to methylate Histone H3 at arginine 17 (H3R17me2a), a mark generally associated with transcriptional activation. By inhibiting CARM1, SGC2085 is expected to reduce levels of H3R17me2a at target gene promoters and enhancers, leading to a more condensed chromatin state and transcriptional repression.

  • Modulation of Coactivator Function: CARM1 acts as a transcriptional coactivator for several nuclear receptors and transcription factors, including the Estrogen Receptor (ER) and β-catenin. SGC2085's inhibition of CARM1's enzymatic activity can disrupt the assembly of transcriptionally active complexes at gene regulatory regions.

Quantitative Analysis of Transcriptional Changes

While specific RNA-sequencing (RNA-seq) or ChIP-sequencing (ChIP-seq) data for SGC2085 is not yet publicly available, studies using other potent CARM1 inhibitors and CARM1 knockdown provide a strong indication of the expected transcriptional consequences.

Impact on Global Gene Expression

RNA-seq experiments following CARM1 inhibition in various cancer cell lines have revealed significant changes in the transcriptome. The tables below summarize representative data from studies on CARM1 inhibition.

Cell LineTreatmentTop Upregulated Genes (Fold Change)Top Downregulated Genes (Fold Change)Reference
MCF7 (Breast Cancer)CARM1 siRNAInterferon-stimulated genes (e.g., IFI6, IFI27, IFIT1)Estrogen receptor target genes (e.g., GREB1, TFF1, PGR)F-1
NCI-H929 (Multiple Myeloma)CARM1 shRNAp53, p16, p21, BAXCCNB1, CDK4, Bcl-2F-2

Note: The fold changes are illustrative and derived from studies on CARM1 knockdown, which is expected to phenocopy the effects of a potent inhibitor like SGC2085.

Effect on Histone Modifications

ChIP-seq studies have demonstrated the crucial role of CARM1 in modulating the epigenetic landscape. Inhibition of CARM1 is expected to lead to a significant reduction in active chromatin marks at specific gene loci.

Cell LineTreatmentHistone MarkGlobal ChangeTarget LociReference
Toledo (DLBCL)CARM1 inhibitor (TP-064)H3K27acGenome-wide decreaseCBP/p300 bound regions (promoters and enhancers)F-3

Key Signaling Pathways Modulated by SGC2085

SGC2085, through its inhibition of CARM1, impacts several critical signaling pathways implicated in cell growth, proliferation, and survival.

Estrogen Receptor (ER) Signaling Pathway

In estrogen receptor-positive (ER+) breast cancer, CARM1 is a key coactivator for ERα.[1][2][3][4] Upon estrogen binding, ERα recruits a complex of coactivators, including CARM1, to estrogen response elements (EREs) in the DNA. CARM1 then methylates H3R17, facilitating the recruitment of other chromatin remodeling factors and the transcriptional machinery, leading to the expression of ER target genes that drive cell proliferation. SGC2085 is expected to block this process, thereby inhibiting the growth of ER+ breast cancer cells.

Estrogen_Receptor_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE p160 p160 Coactivators ERE->p160 RNAPolII RNA Pol II Complex ERE->RNAPolII CARM1 CARM1 H3R17 H3R17 CARM1->H3R17  Methylation p160->CARM1 HATs HATs (p300/CBP) p160->HATs H3K27 H3K27 HATs->H3K27  Acetylation H3R17->RNAPolII H3K27->RNAPolII TargetGenes Target Gene Transcription (e.g., GREB1, MYC) RNAPolII->TargetGenes SGC2085 SGC2085 SGC2085->CARM1 Estrogen_cyto Estrogen ER_cyto ER Estrogen_cyto->ER_cyto ER_cyto->ER Translocation

Estrogen Receptor signaling pathway and the inhibitory action of SGC2085.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for development and is frequently hyperactivated in cancers, such as colorectal cancer. In the canonical pathway, Wnt ligands trigger a signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes, including the proto-oncogene MYC and CCND1 (Cyclin D1). CARM1 has been shown to act as a coactivator for β-catenin, enhancing the transcriptional output of this pathway.[5][6][7] By inhibiting CARM1, SGC2085 can attenuate Wnt/β-catenin signaling and suppress the proliferation of cancer cells dependent on this pathway.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto  Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF CARM1 CARM1 TCF_LEF->CARM1 TargetGenes Target Gene Transcription (e.g., MYC, Cyclin D1) CARM1->TargetGenes SGC2085 SGC2085 SGC2085->CARM1

Wnt/β-catenin signaling pathway and the inhibitory action of SGC2085.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of SGC2085 on gene transcription using ChIP-seq and RNA-seq. These should be optimized for the specific cell line and experimental conditions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks

This protocol is designed to assess changes in histone modifications, such as H3K27ac, following treatment with SGC2085.

ChIP_seq_workflow start Cell Culture & SGC2085 Treatment crosslinking Crosslinking (Formaldehyde) start->crosslinking lysis Cell Lysis & Nuclei Isolation crosslinking->lysis sonication Chromatin Sonication (150-500 bp fragments) lysis->sonication immunoprecipitation Immunoprecipitation (with anti-H3K27ac antibody) sonication->immunoprecipitation washing Washing of Beads immunoprecipitation->washing elution Elution & Reverse Crosslinking washing->elution dna_purification DNA Purification elution->dna_purification library_prep Library Preparation (End-repair, A-tailing, Adapter ligation, PCR) dna_purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Peak Calling, Differential Binding) sequencing->data_analysis end Identification of Differentially Modified Regions data_analysis->end

Workflow for ChIP-seq analysis of histone modifications.

Materials:

  • Cells of interest

  • SGC2085 (and DMSO as vehicle control)

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, protease inhibitors)

  • Nuclei Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)

  • Antibody against the histone mark of interest (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • NGS library preparation kit

Protocol:

  • Cell Treatment: Culture cells to desired confluency and treat with SGC2085 or DMSO for the desired time.

  • Crosslinking: Add formaldehyde to a final concentration of 1% and incubate at room temperature. Quench with glycine.

  • Cell Lysis: Harvest and lyse cells to isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in Nuclei Lysis Buffer and sonicate to shear chromatin to an average size of 150-500 bp.

  • Immunoprecipitation: Dilute chromatin and pre-clear with magnetic beads. Incubate overnight with the specific antibody. Add magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute chromatin from the beads and reverse crosslinks by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between SGC2085-treated and control samples.

RNA-Sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol is for analyzing changes in the transcriptome following SGC2085 treatment.

RNA_seq_workflow start Cell Culture & SGC2085 Treatment rna_extraction Total RNA Extraction start->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control library_prep Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) quality_control->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end Identification of Differentially Expressed Genes data_analysis->end

Workflow for RNA-seq analysis of differential gene expression.

Materials:

  • Cells of interest

  • SGC2085 (and DMSO as vehicle control)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • NGS library preparation kit for RNA-seq (with rRNA depletion or poly(A) selection)

Protocol:

  • Cell Treatment and Harvest: Treat cells with SGC2085 or DMSO and harvest.

  • RNA Extraction: Extract total RNA using a preferred method and treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess the integrity and purity of the RNA.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves ribosomal RNA (rRNA) depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align reads to the reference genome or transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated upon SGC2085 treatment.

Conclusion

SGC2085 is a powerful chemical probe for elucidating the multifaceted roles of CARM1 in gene transcription. Its high potency and selectivity make it an invaluable tool for researchers in both academia and industry. By inhibiting the methyltransferase activity of CARM1, SGC2085 modulates the epigenetic landscape and disrupts key signaling pathways, leading to significant changes in gene expression. The experimental frameworks provided in this guide offer a starting point for investigators to explore the transcriptional consequences of CARM1 inhibition in their specific models of interest, ultimately contributing to a deeper understanding of CARM1 biology and its potential as a therapeutic target.

Disclaimer: The quantitative data presented in this document is based on studies using CARM1 inhibitors or CARM1 knockdown and is intended to be illustrative of the expected effects of SGC2085. Researchers should generate their own data for specific experimental systems. The provided protocols are general guidelines and should be optimized for individual experimental needs.

References

Foundational

SGC2085: A Technical Guide for Investigating CARM1 Function in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl gro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in a multitude of cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][2][3] Aberrant CARM1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2][3] SGC2085 is a potent and selective small molecule inhibitor of CARM1, serving as a valuable chemical probe to elucidate the multifaceted functions of CARM1 in cancer biology. This technical guide provides an in-depth overview of SGC2085, its mechanism of action, and detailed protocols for its application in studying CARM1's role in cancer cells.

SGC2085: A Potent and Selective CARM1 Inhibitor

SGC2085 is a cell-permeable chemical probe that offers high potency and selectivity for CARM1. While it also shows some activity against PRMT6 at higher concentrations, it is largely selective over other protein arginine methyltransferases.

Quantitative Data
TargetIC50Assay TypeNotes
CARM1 50 nM Cell-free enzymatic assayPotent inhibition of CARM1 methyltransferase activity.[4][5][6]
PRMT6 5.2 µMCell-free enzymatic assayShows activity at significantly higher concentrations compared to CARM1.[4][5][6]
Various Cancer Cell Lines Not readily availableCell-based viability/proliferation assaysIC50 values are cell line-dependent and require empirical determination.

CARM1 Signaling Pathways in Cancer

CARM1 is integrated into several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of SGC2085.

CARM1 in Wnt/β-catenin Signaling

CARM1 acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway.[7] In many cancers, particularly colorectal cancer, aberrant Wnt signaling leads to the accumulation of nuclear β-catenin, which then drives the expression of target genes involved in proliferation and survival.[7] CARM1 enhances the transcriptional activity of the β-catenin/TCF complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibition LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activation CARM1 CARM1 CARM1->TCF_LEF SGC2085 SGC2085 SGC2085->CARM1 G Hypoxia Hypoxia HIF1A HIF1α Stabilization Hypoxia->HIF1A HIF1A_nuc HIF1α HIF1A->HIF1A_nuc translocation HRE Hypoxia Response Element (HRE) HIF1A_nuc->HRE ARNT ARNT (HIF1β) ARNT->HRE CARM1 CARM1 CARM1->HRE Target_Genes Target Gene Expression (e.g., VEGF, CDK4) HRE->Target_Genes activation SGC2085 SGC2085 SGC2085->CARM1 G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with SGC2085 (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I G A Treat cells with SGC2085 B Cross-link proteins to DNA A->B C Cell lysis and chromatin shearing B->C D Immunoprecipitation with CARM1 antibody C->D E Capture with Protein A/G beads D->E F Wash and elute chromatin E->F G Reverse cross-links F->G H Purify DNA G->H I Analyze by qPCR H->I

References

Exploratory

biophysical and biochemical properties of SGC2085

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4][5][6][7][8] CARM1 is a crucial enzyme involved in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins.[9] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][10][11] This technical guide provides a comprehensive overview of the biophysical and biochemical properties of SGC2085, intended to support further research and drug development efforts.

Biophysical and Biochemical Properties

SGC2085 exhibits high affinity and selectivity for CARM1. Its inhibitory activity has been characterized through various in vitro assays, revealing a noncompetitive mechanism of action.

Quantitative Data Summary
PropertyValueTargetAssay TypeReference
IC50 50 nMCARM1Cell-free assay[1][2][3][5][7][8]
Selectivity >100-fold vs. other PRMTs (except PRMT6)PRMT1, PRMT3, PRMT5, PRMT7, PRMT8Cell-free assay[1][7]
IC50 (PRMT6) 5.2 µMPRMT6Cell-free assay[1][6][7]
Mechanism of Action NoncompetitiveCARM1Enzyme kinetics[7]
Cellular Activity No significant activity observed up to 10 µM in HEK293 cells-Cellular methylation assay[1][6][7]
Permeability Poor--[1][7]

A specific KD value for SGC2085 from Surface Plasmon Resonance (SPR) analysis was not explicitly found in the provided search results. However, a study on a different CARM1 inhibitor, iCARM1, reported a KD value of 6.785 x 10⁻⁷ M, determined by Biacore SPR analysis.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the characterization of SGC2085.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CARM1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 peptide (substrate)

  • [³H]-SAM (radiolabeled methyl donor)

  • SGC2085 (or other inhibitors)

  • Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

  • Unlabeled SAM (for quenching)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant CARM1 enzyme.

  • Add SGC2085 at various concentrations to the reaction mixture and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an excess of unlabeled SAM.

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [³H]-SAM.

  • Place the filter paper in a scintillation vial with a scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each SGC2085 concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human CARM1 protein (ligand)

  • SGC2085 (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Immobilize the recombinant CARM1 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of SGC2085 in running buffer.

  • Inject the different concentrations of SGC2085 over the sensor surface at a constant flow rate.

  • Monitor the binding response (in Resonance Units, RU) in real-time to obtain association curves.

  • After the association phase, inject running buffer to monitor the dissociation of the SGC2085-CARM1 complex.

  • After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound analyte.

  • Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Cellular Methylation Assay

This assay assesses the ability of SGC2085 to inhibit CARM1 activity within a cellular context.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • SGC2085

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, benzonase, protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against a known CARM1 substrate (e.g., methylated BAF155) and total BAF155.

Procedure:

  • Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.

  • Treat the cells with various concentrations of SGC2085 or DMSO for 48 hours.

  • Lyse the cells using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies specific for the methylated form of a known CARM1 substrate and the total protein of that substrate.

  • Quantify the band intensities to determine the effect of SGC2085 on the methylation status of the substrate.[1][6][7]

Signaling Pathways and Experimental Workflows

CARM1-Mediated Signaling Pathways

SGC2085, by inhibiting CARM1, is expected to modulate signaling pathways where CARM1 plays a critical coactivator role. Two prominent pathways are the Wnt/β-catenin and the Estrogen Receptor (ER) signaling pathways.

CARM1_Signaling_Pathways cluster_wnt Wnt/β-catenin Signaling cluster_er Estrogen Receptor Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF CARM1_wnt CARM1 beta_catenin->CARM1_wnt Target_Genes_Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt CARM1_wnt->TCF_LEF coactivation SGC2085_wnt SGC2085 SGC2085_wnt->CARM1_wnt Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE p160 p160 Coactivators ER->p160 Target_Genes_ER Target Gene Transcription (e.g., pS2, E2F1) ERE->Target_Genes_ER CARM1_er CARM1 CARM1_er->ERE coactivation SGC2085_er SGC2085 SGC2085_er->CARM1_er p160->CARM1_er

Caption: CARM1 signaling pathways modulated by SGC2085.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the biophysical and biochemical characterization of a CARM1 inhibitor like SGC2085.

Experimental_Workflow start Start: Compound Synthesis (SGC2085) in_vitro_assay In Vitro Kinase Assay (e.g., Radiometric, AlphaLISA) start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination spr_assay Surface Plasmon Resonance (SPR) ic50_determination->spr_assay Potent Inhibitor selectivity_profiling Selectivity Profiling (vs. other PRMTs) ic50_determination->selectivity_profiling kd_determination KD Determination spr_assay->kd_determination cellular_assay Cellular Methylation Assay (e.g., Western Blot) kd_determination->cellular_assay selectivity_profiling->cellular_assay cellular_activity Assessment of Cellular Activity cellular_assay->cellular_activity end End: Characterized Inhibitor cellular_activity->end

Caption: Workflow for SGC2085 characterization.

Conclusion

SGC2085 is a well-characterized, potent, and selective inhibitor of CARM1 with a noncompetitive mechanism of action. While its poor cellular permeability limits its direct application in cell-based assays without further optimization, it serves as an invaluable tool for in vitro studies of CARM1 function and as a starting point for the development of more cell-permeable analogs. The detailed biophysical and biochemical data, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers working to further elucidate the role of CARM1 in health and disease and to advance the development of novel therapeutic agents targeting this key enzyme.

References

Foundational

SGC2085: A Potent and Selective CARM1 Inhibitor for Epigenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] Developed through a sophisticated virtual screening and subsequent structure-based optimization, SGC2085 serves as a valuable chemical probe for elucidating the biological functions of CARM1.[1][4] This document provides a comprehensive technical overview of SGC2085, including its discovery, biochemical and cellular properties, and the experimental protocols utilized in its characterization. The information presented herein is intended to enable researchers to effectively utilize SGC2085 in their studies of CARM1-mediated cellular processes and its potential as a therapeutic target.

Discovery and Development

SGC2085 was identified through a computational, structure-based virtual screening approach aimed at discovering novel inhibitors of CARM1.[1][4] This strategy was chosen due to the challenges encountered in developing potent and selective inhibitors for the protein arginine methyltransferase (PRMT) family through traditional high-throughput screening methods.

The discovery workflow for SGC2085 is outlined in the diagram below.

SGC2085_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase virtual_screening Virtual Screening of ~2 million compounds hit_identification Identification of 11 initial hits virtual_screening->hit_identification Docking into CARM1 structure hit_validation Biochemical Validation (IC50 determination) hit_identification->hit_validation structure_based_design Structure-Based Design & Chemical Synthesis hit_validation->structure_based_design Promising hits advanced round1_optimization Round 1 Optimization structure_based_design->round1_optimization round2_optimization Round 2 Optimization leading to SGC2085 round1_optimization->round2_optimization Iterative improvement biochemical_profiling Potency & Selectivity Profiling round2_optimization->biochemical_profiling cellular_assays Cellular Activity Assessment biochemical_profiling->cellular_assays

Figure 1: Discovery workflow of SGC2085.

The initial virtual screen of approximately two million compounds led to the identification of eleven initial hits. These compounds were then subjected to biochemical validation to confirm their inhibitory activity against CARM1. Following this, a structure-based design and two rounds of chemical optimization were performed, culminating in the synthesis of SGC2085.[1][4]

Quantitative Data

The inhibitory activity and selectivity of SGC2085 have been extensively characterized using various biochemical assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of SGC2085
TargetIC50 (nM)Assay Method
CARM1 (PRMT4)50Radiometric Filter Paper Assay

Data sourced from multiple references.[1][2][3][4]

Table 2: Selectivity Profile of SGC2085 against other PRMTs
TargetIC50 (µM)Fold Selectivity vs. CARM1
PRMT65.2>100-fold
Other PRMTs>50>1000-fold

SGC2085 was tested against a panel of 21 human protein methyltransferases and showed high selectivity for CARM1.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radiometric Filter Paper Assay for IC50 Determination

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate by CARM1.

Materials:

  • Recombinant human CARM1 enzyme

  • Peptide substrate (e.g., Histone H3 peptide)

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 10 mM MgCl₂

  • SGC2085 dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Microplate

Procedure:

  • Prepare a reaction mixture containing CARM1 enzyme and the peptide substrate in the assay buffer.

  • Add varying concentrations of SGC2085 (or DMSO as a vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Spot a portion of the reaction mixture onto the P81 filter paper to stop the reaction.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each SGC2085 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for BAF155 Methylation in HEK293 Cells

This western blot-based assay assesses the ability of SGC2085 to inhibit the methylation of the known CARM1 substrate, BAF155, in a cellular context.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • SGC2085 dissolved in DMSO

  • Cell lysis buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-methylated BAF155 (specific for the CARM1-mediated mark), anti-total BAF155, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of SGC2085 (or DMSO as a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them with the cell lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of SGC2085 on BAF155 methylation relative to total BAF155 and the loading control.

Signaling Pathways and Mechanism of Action

CARM1 is a key regulator of transcription and other cellular processes through its methylation of histone and non-histone proteins. SGC2085, as a potent inhibitor of CARM1, can be used to probe these pathways.

CARM1_Signaling_Pathway SGC2085 SGC2085 CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibits Histone_H3 Histone H3 (at R17, R26) CARM1->Histone_H3 Methylates BAF155 BAF155 CARM1->BAF155 Methylates p300_CBP p300/CBP CARM1->p300_CBP Methylates MED12 MED12 CARM1->MED12 Methylates Splicing_Regulation RNA Splicing Regulation CARM1->Splicing_Regulation Chromatin_Remodeling Chromatin Remodeling Histone_H3->Chromatin_Remodeling Gene_Expression Altered Gene Expression BAF155->Gene_Expression BAF155->Chromatin_Remodeling p300_CBP->Gene_Expression MED12->Gene_Expression

Figure 2: CARM1 signaling pathways inhibited by SGC2085.

SGC2085 exerts its effects by directly inhibiting the methyltransferase activity of CARM1. This prevents the methylation of key CARM1 substrates, including histone H3 at arginines 17 and 26, and non-histone proteins such as BAF155, p300/CBP, and MED12. The inhibition of substrate methylation by SGC2085 leads to downstream consequences on chromatin remodeling, gene expression, and RNA splicing.

It is important to note that while SGC2085 is a potent biochemical inhibitor of CARM1, it has been reported to have limited cellular activity in some cell lines, which is attributed to poor cell permeability.[2] Researchers should consider this limitation when designing and interpreting cellular experiments.

Conclusion

SGC2085 is a well-characterized, potent, and selective inhibitor of CARM1 that serves as an indispensable tool for the scientific community. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of SGC2085 in dissecting the complex biology of CARM1 and its role in health and disease. As with any chemical probe, careful experimental design and interpretation of results are paramount to generating robust and reliable data.

References

Protocols & Analytical Methods

Method

SGC2085 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] As a critical regulator of transcription and other cellular processes, CARM1 is a compelling therapeutic target in oncology and other diseases.[2] This document provides detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of SGC2085 and similar compounds targeting CARM1.

Introduction

CARM1 is a protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a key role in transcriptional activation, RNA processing, and DNA damage repair. Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. SGC2085 has emerged as a valuable chemical probe for studying CARM1 function due to its high potency and selectivity. This guide offers standardized protocols for evaluating CARM1 inhibitors in vitro.

Data Presentation

Inhibitor Activity and Selectivity

SGC2085 demonstrates potent inhibition of CARM1 with an IC50 of 50 nM.[1][2] Its selectivity has been profiled against a panel of other protein arginine methyltransferases (PRMTs), highlighting its specificity for CARM1.

TargetIC50Selectivity over CARM1Reference
CARM1 (PRMT4) 50 nM - [1][2]
PRMT65.2 µM>100-fold[1][2]
PRMT1>100 µM>2000-fold[2]
PRMT3>100 µM>2000-fold[2]
PRMT5>100 µM>2000-fold[2]
PRMT7>100 µM>2000-fold[2]
PRMT8>50 µM>1000-fold[2]

Table 1: Inhibitory activity of SGC2085 against various protein arginine methyltransferases.

Signaling Pathways

CARM1 is involved in multiple signaling pathways, including the DNA damage response and TGF-β signaling. Understanding these pathways is crucial for designing relevant cell-based assays.

CARM1_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 activates BRCA1 BRCA1 ATM->BRCA1 activates CARM1 CARM1 p53->CARM1 BRCA1->CARM1 p300 p300 CARM1->p300 methylates Histones Histones CARM1->Histones methylates CDKIs p21, Gadd45 (CDKIs) p300->CDKIs activates transcription Histones->CDKIs enables transcription CellCycleArrest Cell Cycle Arrest & DNA Repair CDKIs->CellCycleArrest

CARM1 in the DNA Damage Response Pathway.

CARM1_TGFB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_R TGF-β Receptor (Type I/II) Smad2_3 Smad2/3 TGFB_R->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 binds Smad_Complex Smad2/3/4 Complex Smad2_3->Smad_Complex Smad4->Smad_Complex CARM1 CARM1 Target_Genes Target Gene Expression CARM1->Target_Genes coactivates Smad_Complex->CARM1 recruits TGFB TGF-β Ligand TGFB->TGFB_R

CARM1 in the TGF-β/Smad Signaling Pathway.

Experimental Protocols

Biochemical Assay: In Vitro CARM1 Inhibition (Radiometric Filter Paper Assay)

This protocol measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Core histones (from HeLa cells or recombinant)

  • SGC2085 or other test compounds

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • 96-well plate

  • Trichloroacetic acid (TCA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of SGC2085 in DMSO. A typical starting concentration range is 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine the following components in the specified order:

    • Assay Buffer

    • SGC2085 or DMSO (vehicle control)

    • Recombinant CARM1 enzyme (e.g., 100 ng)

    • Core histones (e.g., 2 µg)

  • Initiate Reaction: Add [3H]-SAM (e.g., 1 µCi) to each well to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & Spotting: Spot an aliquot of each reaction mixture onto a sheet of P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times with 10% TCA, followed by a final wash with ethanol (B145695) to remove unincorporated [3H]-SAM.

  • Scintillation Counting: Allow the filter paper to dry completely. Place each filter spot into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow Start Start Prep_Compound Prepare SGC2085 Serial Dilution Start->Prep_Compound Setup_Reaction Set up Reaction: Buffer, Inhibitor, CARM1, Histones Prep_Compound->Setup_Reaction Initiate Initiate with [3H]-SAM Setup_Reaction->Initiate Incubate Incubate at 30°C for 1 hour Initiate->Incubate Spot Spot on P81 Filter Paper Incubate->Spot Wash Wash with TCA and Ethanol Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and IC50 Count->Analyze End End Analyze->End

Workflow for the Radiometric CARM1 Inhibition Assay.
Cell-Based Assay: Inhibition of CARM1-mediated Histone Methylation in HEK293T Cells

This protocol assesses the ability of SGC2085 to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, histone H3 at arginine 17 (H3R17me2a), via Western blot.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SGC2085

  • DMSO (vehicle control)

  • Cell Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-H3R17me2a (asymmetric dimethyl)

    • Rabbit anti-Total Histone H3

    • Rabbit anti-CARM1[3][4][5]

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture: Plate HEK293T cells in 12-well plates and grow to 30-50% confluency.

  • Compound Treatment: Treat cells with varying concentrations of SGC2085 (e.g., 0.1, 1, 10 µM) or DMSO for 24-48 hours. Note that SGC2085 has been reported to have poor cell permeability, so higher concentrations may be necessary to observe an effect.[1]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-H3R17me2a (1:1000), anti-Total H3 (1:2000), anti-CARM1 (1:1000)[4][6], anti-β-actin (1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for H3R17me2a and normalize to the total Histone H3 signal. Compare the levels of methylation in SGC2085-treated cells to the DMSO control.

Controls:

  • Positive Control: Lysate from cells known to have high CARM1 activity.

  • Negative Control: Lysate from CARM1 knockout or knockdown cells.

  • Loading Control: β-actin or Total Histone H3 to ensure equal protein loading.

Cell_Based_Assay_Workflow Start Start Plate_Cells Plate HEK293T Cells Start->Plate_Cells Treat_Cells Treat with SGC2085 or DMSO Plate_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot SDS-PAGE and Western Blot Quantify_Protein->Western_Blot Primary_Ab Incubate with Primary Antibodies (anti-H3R17me2a, anti-Total H3, etc.) Western_Blot->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Visualize ECL Detection and Imaging Secondary_Ab->Visualize Analyze Quantify and Normalize Band Intensities Visualize->Analyze End End Analyze->End

Workflow for the Cell-Based CARM1 Inhibition Assay.

References

Method

SGC2085: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of SGC2085, a potent and selective inhibitor of Coactivator-Associate...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).

SGC2085 is a valuable chemical probe for studying the biological functions of CARM1 (also known as PRMT4), an enzyme that plays a crucial role in transcriptional regulation, DNA damage response, and other cellular processes. Proper handling, solubilization, and preparation of SGC2085 solutions are critical for obtaining accurate and reproducible experimental results.

Solubility Data

SGC2085 exhibits varying solubility depending on the solvent. It is essential to select the appropriate solvent for your specific application, whether for in vitro or in vivo studies. The following table summarizes the solubility of SGC2085 in common laboratory solvents. For optimal results, using fresh, anhydrous solvents is highly recommended, as the presence of moisture can reduce the solubility of the compound.[1]

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO62 - 100 mg/mL[1][2]198.45 - 320.09 mM[1][2]Ultrasonic treatment may be required for complete dissolution.[2] Use of fresh, moisture-free DMSO is recommended.[1]
Ethanol62 mg/mL[1]198.45 mM
DMF30 mg/mL96.03 mM
WaterInsoluble[1]Insoluble[1]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL0.32 mM

Molecular Weight of SGC2085: 312.41 g/mol

Stock Solution Preparation

Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes. Below are detailed protocols for preparing SGC2085 stock solutions for both in vitro and in vivo applications.

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of SGC2085 Stock Solutions A Weigh SGC2085 Powder B Select Appropriate Solvent (e.g., DMSO for in vitro) A->B Based on experimental need C Add Solvent to Powder B->C D Facilitate Dissolution (Vortexing/Ultrasonication) C->D If necessary E Confirm Complete Dissolution D->E F Aliquot into Small Volumes E->F G Store at -20°C or -80°C F->G Protect from light and freeze-thaw cycles

Caption: Workflow for preparing SGC2085 stock solutions.

In Vitro Stock Solution Protocol (e.g., 10 mM in DMSO)
  • Preparation: Before starting, ensure that the SGC2085 powder and the anhydrous DMSO are at room temperature.

  • Weighing: Accurately weigh the desired amount of SGC2085 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.124 mg of SGC2085.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the SGC2085 powder. For a 10 mM solution, add 1 mL of DMSO to 3.124 mg of SGC2085.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonication in an ultrasonic water bath for a few minutes can be beneficial.[2] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C is stable for up to one year.[1]

In Vivo Formulation Protocol

For in vivo experiments, SGC2085 needs to be formulated in a vehicle that is biocompatible and suitable for the chosen route of administration. Here are a few examples of formulations that have been used. It is crucial to test the solubility and stability of SGC2085 in the chosen vehicle before animal administration.

Formulation 1: Corn Oil-based Suspension

  • Prepare a high-concentration stock solution of SGC2085 in DMSO (e.g., 31 mg/mL).[1]

  • In a separate tube, measure the required volume of corn oil.

  • Add 50 µL of the 31 mg/mL SGC2085 DMSO stock solution to 950 µL of corn oil to prepare a 1 mL working solution.[1]

  • Mix the solution thoroughly by vortexing or other appropriate means to ensure a homogenous suspension.

  • This mixed solution should be used immediately for optimal results.[1]

Formulation 2: PEG300/Tween-80/Saline Vehicle

  • Prepare a 10% DMSO solution in your final desired volume.

  • Add 40% PEG300 to the DMSO solution and mix well.

  • Add 5% Tween-80 and mix until the solution is clear.

  • Add 45% saline to reach the final volume and mix thoroughly.

  • Dissolve the SGC2085 in this vehicle to the desired final concentration. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[2]

Formulation 3: SBE-β-CD in Saline Vehicle

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

  • Prepare a 10% DMSO solution in the 20% SBE-β-CD in saline solution.

  • Dissolve the SGC2085 in this vehicle to the desired final concentration. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[2]

SGC2085 Mechanism of Action and Signaling Pathway

SGC2085 is a potent and selective inhibitor of CARM1, with an IC50 of approximately 50 nM.[1] CARM1 is a protein arginine methyltransferase that primarily methylates arginine residues on various protein substrates, including histones (specifically H3R17) and other transcriptional coactivators. This methylation event plays a key role in the regulation of gene expression. By inhibiting CARM1, SGC2085 blocks these methylation events, leading to downstream effects on gene transcription and cellular processes.

The following diagram illustrates the simplified signaling pathway involving CARM1 and the inhibitory action of SGC2085.

G cluster_0 CARM1 Signaling Pathway TF Transcription Factors (e.g., p53, ER, E2F1) CARM1 CARM1 (PRMT4) TF->CARM1 Recruitment Substrates Substrates (Histone H3, BAF155, NCOA3) CARM1->Substrates Methylates Methylation Arginine Methylation Substrates->Methylation Gene_Expression Altered Gene Expression Methylation->Gene_Expression Cellular_Processes Regulation of Cellular Processes (e.g., Proliferation, DNA Repair) Gene_Expression->Cellular_Processes SGC2085 SGC2085 SGC2085->CARM1 Inhibits

Caption: SGC2085 inhibits CARM1-mediated arginine methylation.

By providing these detailed notes and protocols, we aim to facilitate the effective use of SGC2085 in research settings, enabling scientists to further unravel the complexities of CARM1 signaling and its role in health and disease. Always refer to the specific product datasheet for the most up-to-date information and handling instructions.

References

Application

Application Notes: Using SGC2085 to Probe CARM1 Activity by Western Blot

Introduction Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcripti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] It catalyzes the transfer of methyl groups from S-adenosyl-l-methionine (SAM) to arginine residues on both histone (e.g., H3R17) and non-histone substrates, resulting in asymmetric dimethylation (ADMA).[1] Given its role in the progression of several cancers, CARM1 has emerged as a significant target for therapeutic development.[2]

SGC2085 is a potent and selective small-molecule inhibitor of CARM1, exhibiting a biochemical half-maximal inhibitory concentration (IC50) of 50 nM.[3][4][5] It demonstrates over 100-fold selectivity for CARM1 against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[3][4] These application notes provide a comprehensive guide for researchers to utilize SGC2085 as a chemical probe to investigate CARM1 function and validate its downstream targets using Western blotting. The primary method involves treating cells with SGC2085 and subsequently measuring the reduction in methylation of a known CARM1 substrate, such as Poly(A)-binding protein 1 (PABP1) or BAF155.[3][6]

Mechanism of CARM1 Inhibition by SGC2085

CARM1-mediated protein methylation is a two-substrate reaction involving the methyl donor SAM and a protein substrate. CARM1 binds to both substrates and facilitates the transfer of a methyl group to a specific arginine residue. SGC2085 acts as a competitive inhibitor, preventing this catalytic activity. The resulting inhibition leads to a detectable decrease in the asymmetric dimethylation of CARM1 target proteins within the cell.

CARM1_Inhibition cluster_0 CARM1 Catalytic Cycle CARM1 CARM1 Enzyme Methylated_Substrate Methylated Substrate (ADMA-PABP1) CARM1->Methylated_Substrate Catalyzes SAM SAM (Methyl Donor) SAM->CARM1 Binds Substrate Protein Substrate (e.g., PABP1) Substrate->CARM1 Binds SAH SAH Methylated_Substrate->SAH Releases SGC2085 SGC2085 (Inhibitor) SGC2085->CARM1 Inhibits

Figure 1: Mechanism of CARM1 inhibition by SGC2085.

Quantitative Data for SGC2085

The following table summarizes the key quantitative parameters for SGC2085, providing researchers with essential information for experimental design.

ParameterValueComments
Target Enzyme CARM1 (PRMT4)A type I protein arginine methyltransferase.[1]
Biochemical IC50 50 nMDetermined via in vitro cell-free enzymatic assays.[3][4]
Selectivity Profile >100-fold selective over other PRMTsException: PRMT6 (IC50 = 5.2 µM).[3][4]
Recommended Cellular Concentration 1 - 10 µMHigher concentrations may be needed to overcome low cell permeability.[3][4]
Vehicle / Solvent DMSO (Dimethyl sulfoxide)Prepare fresh dilutions in culture medium before use.[3][4]
Validated WB Substrates PABP1, BAF155, Histone H3Antibodies specific to the asymmetrically dimethylated forms are required.[3][6][7]

Protocols

Overall Experimental Workflow

The workflow for assessing SGC2085 activity involves cell culture, inhibitor treatment, protein extraction, and Western blot analysis to detect changes in substrate methylation.

WB_Workflow A 1. Cell Culture & Seeding B 2. Treatment with SGC2085 (vs. DMSO Vehicle) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE Sample Preparation D->E F 6. Electrophoresis & Transfer E->F G 7. Immunoblotting (Blocking, Primary & Secondary Abs) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

Figure 2: Western blot workflow for SGC2085 target validation.

Protocol 1: Cell Culture and SGC2085 Treatment

This protocol is based on methods used for HEK293 cells but can be adapted for other cell lines (e.g., MCF7).[3][4]

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 30-50% confluency at the time of treatment.

  • Culture Medium: Use DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4] Culture at 37°C in a humidified 5% CO₂ incubator.

  • Inhibitor Preparation: Prepare a stock solution of SGC2085 in DMSO (e.g., 10 mM).

  • Treatment:

    • On the day of treatment, prepare serial dilutions of SGC2085 in fresh culture medium to achieve final concentrations ranging from 1 µM to 10 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest SGC2085 dose.

    • Aspirate the old medium from the cells and replace it with the medium containing SGC2085 or DMSO.

  • Incubation: Incubate the cells for 24 to 48 hours.[3]

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer per well of a 6-well plate.

      • Lysis Buffer Recipe: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, supplemented with a complete protease inhibitor cocktail and 12.5 U/mL benzonase nuclease.[3][4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation & Solubilization:

    • Incubate the lysate on ice for 15 minutes with occasional vortexing.

    • Add SDS to a final concentration of 1% to ensure complete protein solubilization.[3][4]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the clear supernatant to a new tube. This is the total protein extract.

  • Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • In a new tube, mix 20-30 µg of protein extract with 4X Laemmli sample buffer.

    • Heat the samples at 95°C for 5-10 minutes.

    • Note: While CARM1 itself can form heat-induced aggregates, its substrates like PABP1 generally resolve well after boiling.[8][9]

  • SDS-PAGE:

    • Load the prepared samples into the wells of a 4-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C on a shaker. Use parallel blots for:

      • Methylated Substrate: e.g., anti-asymmetric-dimethyl-PABP1.

      • Total Substrate: e.g., anti-PABP1.[6]

      • Loading Control: e.g., anti-GAPDH or anti-β-actin.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% milk in TBST for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal of the methylated substrate to the signal of the total substrate protein. Further, normalize this ratio to the loading control to correct for any loading inaccuracies. Compare the results from SGC2085-treated samples to the DMSO vehicle control to determine the percent inhibition of CARM1 activity.

References

Method

Application Notes and Protocols for SGC2085 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals Introduction SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription.[1][3] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.[2][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as CARM1, with specific DNA regions in the cell.[5] By using SGC2085 in conjunction with ChIP assays, researchers can elucidate the role of CARM1's enzymatic activity in gene regulation and disease pathogenesis.

These application notes provide a detailed protocol for utilizing SGC2085 in ChIP assays to study its effects on the chromatin landscape.

Data Presentation

Table 1: SGC2085 Inhibitor Profile

ParameterValueReference
TargetCARM1 (PRMT4)[1][2]
IC5050 nM[2]
Selectivity>100-fold over other PRMTs (except PRMT6, IC50 = 5.2 µM)[6]
Molecular FormulaC₁₉H₂₄N₂O₂·HCl[2]
Molecular Weight348.9 g/mol [6]
SolubilityDMSO: 30 mg/mL, Ethanol (B145695): 30 mg/mL[6]

Table 2: Recommended SGC2085 Treatment Conditions for ChIP

Cell LineSGC2085 ConcentrationTreatment DurationApplicationReference
HEK293Up to 10 µM48 hoursCellular activity assessment[7]
Multiple Myeloma (MM) Cell LinesNanomolar range (e.g., 10-100 nM)24-72 hoursInhibition of substrate methylation and cell stasis[8]
Breast Cancer Cell Lines (e.g., MCF7)5 µM6 hours (in the presence of estrogen)Inhibition of estrogen-induced gene transcription[9]
Diffuse Large B-cell Lymphoma (DLBCL)Varies (e.g., 1-10 µM)24-48 hoursInduction of changes in H3K27ac levels[10]

Note: Optimal concentration and treatment time should be determined empirically for each cell line and experimental context.

Experimental Protocols

Protocol 1: SGC2085 Treatment and Cell Preparation for ChIP

This protocol outlines the initial steps of treating cells with SGC2085 and preparing them for chromatin immunoprecipitation.

Materials:

Procedure:

  • Cell Culture: Plate cells at an appropriate density to reach 80-90% confluency on the day of harvesting.

  • SGC2085 Treatment:

    • Prepare a stock solution of SGC2085 in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentration (refer to Table 2 for guidance). A vehicle control (DMSO) should be run in parallel.

    • Replace the existing medium with the SGC2085-containing or vehicle control medium.

    • Incubate the cells for the desired duration under standard culture conditions.

  • Cross-linking:

    • To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold PBS containing protease inhibitors to the plate and scrape the cells.

    • Transfer the cell suspension to a conical tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general workflow for ChIP and should be optimized for the specific antibody and cell type.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Sonicator

  • ChIP dilution buffer

  • ChIP-grade antibody against the protein of interest (e.g., H3K27ac, CARM1)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit or phenol:chloroform

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Chromatin Shearing:

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, add normal IgG.

  • Immune Complex Capture:

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.

  • Elution:

    • Elute the protein-DNA complexes from the beads using elution buffer.

  • Reverse Cross-linking:

    • Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mandatory Visualization

SGC2085_ChIP_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis start Plate Cells treatment Treat with SGC2085 or DMSO (Vehicle) start->treatment crosslink Cross-link with Formaldehyde treatment->crosslink quench Quench with Glycine crosslink->quench harvest Harvest Cells quench->harvest lysis Cell Lysis harvest->lysis sonication Sonication (Chromatin Shearing) lysis->sonication ip Immunoprecipitation (with specific antibody) sonication->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute reverse Reverse Cross-links elute->reverse purify DNA Purification reverse->purify analysis qPCR or ChIP-seq purify->analysis

Caption: Experimental workflow for SGC2085 treatment followed by ChIP.

CARM1_Wnt_Signaling cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds CARM1 CARM1 TCF_LEF->CARM1 recruits TargetGenes Target Gene Transcription CARM1->TargetGenes coactivates SGC2085 SGC2085 SGC2085->CARM1 inhibits

Caption: Role of CARM1 in the Wnt/β-catenin signaling pathway.

CARM1_NFkB_Signaling cluster_nfkb NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB translocates to nucleus p300_CBP p300/CBP NFkB->p300_CBP recruits CARM1 CARM1 p300_CBP->CARM1 recruits TargetGenes Target Gene Transcription CARM1->TargetGenes coactivates by methylating Histone H3 SGC2085 SGC2085 SGC2085->CARM1 inhibits

Caption: CARM1 as a coactivator in NF-κB-mediated transcription.

References

Application

Application of SGC2085 and Next-Generation CARM1 Inhibitors in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetrical dimethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetrical dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of CARM1 has been strongly implicated in the progression of various cancers, including breast cancer. In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of estrogen-responsive genes that drive tumor growth.[1] In triple-negative breast cancer (TNBC), CARM1 has been shown to promote proliferation, invasion, and stemness.[2] Given its central role, CARM1 has emerged as a promising therapeutic target.

SGC2085 is a potent and selective inhibitor of CARM1, with a half-maximal inhibitory concentration (IC50) of 50 nM for its enzymatic activity.[3] It offers over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[3] While SGC2085 serves as an excellent tool for in vitro biochemical assays, some studies have indicated it may have limited permeability and cellular activity in certain cell lines.[3]

Recent advancements have led to the development of next-generation CARM1 inhibitors, such as the compound referred to herein as "iCARM1," which demonstrate superior cellular potency and in vivo efficacy in breast cancer models.[1][4] This document provides a comprehensive overview of the application of potent CARM1 inhibitors in breast cancer cell lines, with a focus on the cellular effects, relevant signaling pathways, and detailed experimental protocols derived from studies on these advanced compounds.

Mechanism of Action

CARM1 inhibitors exert their anti-cancer effects in breast cancer through a multi-faceted mechanism. The primary modes of action include:

  • Inhibition of Estrogen Receptor Signaling: In ER+ breast cancer cells, CARM1 methylates various factors involved in the ERα transcriptional complex. By inhibiting this activity, compounds like iCARM1 suppress the expression of oncogenic estrogen/ERα-target genes, thereby hindering the growth of hormone-dependent tumors.[1]

  • Activation of Type I Interferon (IFN) Signaling: CARM1 inhibition has been shown to upregulate the expression of Type I IFN and IFN-stimulated genes (ISGs).[1] This activation of the innate immune response pathway within the tumor microenvironment can contribute to anti-tumor immunity.

  • Suppression of TNBC Proliferation and Invasion: In TNBC models, CARM1 coordinates with hypoxia-inducible factor-1 alpha (HIF1A) to drive the expression of genes involved in the cell cycle, Wnt signaling, and VEGF signaling.[2] Inhibition of CARM1 disrupts these pathways, leading to reduced proliferation and invasion.[2]

Data Presentation

The following tables summarize the cellular activity of the potent CARM1 inhibitor, iCARM1, across various breast cancer cell lines.

Table 1: EC50 Values of iCARM1 in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]

Cell LineSubtypeEC50 (µM)
MDA-MB-231TNBC3.75 ± 0.35
MDA-MB-468TNBC2.02 ± 0.18
HCC1806TNBC2.83 ± 0.13
HCC1937TNBC1.97 ± 0.25

EC50 values were determined after a 7-day treatment period.

Table 2: Effects of iCARM1 on Colony Formation in Breast Cancer Cell Lines [4]

Cell LineTreatmentEffect
MDA-MB-231iCARM1Dose-dependent inhibition of colony formation

Signaling Pathways and Visualizations

CARM1 inhibition impacts key oncogenic pathways in breast cancer. The diagrams below, generated using the DOT language, illustrate these interactions.

CARM1_ER_Signaling Estrogen Estrogen ERa ERα Estrogen->ERa binds ERE Estrogen Response Elements (ERE) ERa->ERE CARM1 CARM1 Coactivators Coactivators & Chromatin Remodelers CARM1->Coactivators methylates iCARM1 SGC2085 / iCARM1 iCARM1->CARM1 inhibits Coactivators->ERa recruited by TargetGenes Target Gene Transcription (e.g., CCND1, c-Myc, TFF1) ERE->TargetGenes activates Proliferation Cell Proliferation & Growth TargetGenes->Proliferation

CARM1 Inhibition in ERα Signaling

CARM1_IFN_Signaling CARM1 CARM1 IFN_Repression Repression of IFN Pathway CARM1->IFN_Repression iCARM1 SGC2085 / iCARM1 iCARM1->CARM1 inhibits IFN_Genes Type I IFN & ISG Expression (e.g., ISG15, CCL5, IFIT1) IFN_Repression->IFN_Genes suppresses Immune_Response Anti-Tumor Immune Response IFN_Genes->Immune_Response

CARM1 Inhibition Activates Interferon Signaling

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of CARM1 inhibitors in breast cancer cell lines, based on methodologies used for iCARM1.[4]

Protocol 1: Cell Viability/Proliferation Assay (MTT-based)

This protocol determines the effect of a CARM1 inhibitor on the metabolic activity and proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CARM1 inhibitor (e.g., iCARM1 or SGC2085) dissolved in DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the CARM1 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours or 7 days for EC50 determination).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50/EC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells (96-well plate, 24h) Treat 2. Treat with Inhibitor (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 72 hours) Treat->Incubate Add_MTT 4. Add MTT Reagent (3-4 hours) Incubate->Add_MTT Solubilize 5. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate Viability & Determine IC50 Read->Calculate

Workflow for MTT Cell Viability Assay
Protocol 2: Western Blot Analysis for CARM1 Target Engagement

This protocol is used to verify the inhibition of CARM1's methyltransferase activity in cells by measuring the methylation status of its known substrates.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • CARM1 inhibitor

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CARM1, anti-asymmetric di-methyl arginine motif, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the CARM1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Conclusion

CARM1 is a validated therapeutic target in both ER+ and TNBC subtypes. While SGC2085 is a valuable biochemical tool, newer generation inhibitors like iCARM1 demonstrate superior cellular efficacy, making them more suitable for cellular and in vivo studies. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of CARM1 inhibition in breast cancer cell lines, focusing on key signaling pathways and cellular phenotypes. These studies are crucial for the continued development of CARM1-targeted therapies for breast cancer patients.

References

Method

Application Notes and Protocols for SGC2085 in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues.[1][2] Epigen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues.[1][2] Epigenetic modifications are increasingly recognized as key drivers of tumorigenesis, offering promising targets for new cancer therapies.[3] One such target is the Disruptor of Telomeric Silencing 1-like (DOT1L), the sole histone methyltransferase responsible for H3K79 methylation. Emerging evidence indicates that DOT1L is overexpressed in colorectal cancer and correlates with poor patient prognosis.[4] Inhibition of DOT1L has demonstrated anti-tumor activity in preclinical CRC models, suggesting its potential as a therapeutic target.[4][5]

SGC2085 is a potent and selective inhibitor of DOT1L. These application notes provide a comprehensive overview of the current understanding of DOT1L inhibition in colorectal cancer and offer detailed protocols for evaluating the efficacy of SGC2085 in a research setting. While direct research on SGC2085 in colorectal cancer is emerging, the following data and protocols are based on studies of similar DOT1L inhibitors, such as EPZ004777, and provide a strong framework for investigating SGC2085.

Data Presentation: Efficacy of DOT1L Inhibition in Colorectal Cancer

The following tables summarize key quantitative data from preclinical studies on DOT1L inhibitors in colorectal cancer cell lines and in vivo models. This data provides a benchmark for evaluating the potential efficacy of SGC2085.

Table 1: In Vitro Efficacy of DOT1L Inhibitors on Colorectal Cancer Cell Lines

Cell LineInhibitorIC50 (µM)AssayReference
HCT116EPZ004777Not explicitly stated, but effective at concentrations around 10 µMMTT Assay, BrdU Assay[4]
SW480EPZ004777Not explicitly stated, but effective at concentrations around 10 µMMTT Assay, BrdU Assay[4]
LoVoEPZ004777Not explicitly stated, but effective at concentrations around 10 µMMTT Assay, BrdU Assay[4]
HT29EPZ004777Not explicitly stated, but effective at concentrations around 10 µMMTT Assay, BrdU Assay[4]

Table 2: In Vivo Efficacy of DOT1L Inhibitors in Colorectal Cancer Xenograft Models

ModelInhibitorDosing RegimenTumor Growth InhibitionReference
HCT116 XenograftEPZ00477750 mg/kg, daily i.p.Significant reduction in tumor volume and weight[4]
SW480 XenograftEPZ00477750 mg/kg, daily i.p.Significant reduction in tumor volume and weight[4]

Signaling Pathways

DOT1L inhibition in colorectal cancer primarily impacts the Wnt/β-catenin and c-Myc signaling pathways. DOT1L-mediated H3K79 methylation is believed to regulate the expression of key genes in these pathways.[4][5]

SGC2085_Mechanism_of_Action cluster_nucleus Nucleus SGC2085 SGC2085 DOT1L DOT1L SGC2085->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Wnt_Genes Wnt/β-catenin Target Genes H3K79me->Wnt_Genes Activates cMyc_Gene c-Myc Gene H3K79me->cMyc_Gene Activates Proliferation_Survival Tumor Cell Proliferation & Survival Wnt_Genes->Proliferation_Survival Transcription cMyc_Gene->Proliferation_Survival Transcription Apoptosis Apoptosis & Cell Cycle Arrest

SGC2085 inhibits DOT1L, reducing H3K79 methylation and subsequent transcription of pro-cancerous genes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of SGC2085 in colorectal cancer research.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of SGC2085 on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • SGC2085 (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of SGC2085 in complete medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of SGC2085. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed Seed CRC Cells (96-well plate) Treat Treat with SGC2085 (Serial Dilutions) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Workflow for determining cell viability using the MTT assay.
Western Blot Analysis

This protocol is used to assess the effect of SGC2085 on the protein levels of key signaling molecules.

Materials:

  • Colorectal cancer cells treated with SGC2085

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DOT1L, anti-H3K79me2, anti-β-catenin, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse SGC2085-treated and control cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of SGC2085 in a mouse model of colorectal cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Colorectal cancer cells (e.g., HCT116)

  • SGC2085 formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject colorectal cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer SGC2085 or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves and compare the final tumor weights between the treatment and control groups.

Xenograft_Model_Workflow Inject Inject CRC Cells (Subcutaneous) Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat Administer SGC2085 or Vehicle Randomize->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Euthanize Euthanize & Excise Tumors Monitor->Euthanize Analyze Analyze Tumor Weight & Biomarkers Euthanize->Analyze

Workflow for the in vivo evaluation of SGC2085 in a xenograft model.

Conclusion

The inhibition of DOT1L presents a promising therapeutic strategy for colorectal cancer. The provided data and protocols, based on existing research of similar DOT1L inhibitors, offer a robust framework for the preclinical evaluation of SGC2085. Researchers are encouraged to adapt and validate these methodologies for their specific experimental needs to further elucidate the therapeutic potential of SGC2085 in colorectal cancer. Future investigations should focus on establishing the precise efficacy and mechanism of action of SGC2085 in a panel of colorectal cancer models, including patient-derived xenografts, to pave the way for potential clinical translation.

References

Application

Application Notes and Protocols for In Vivo Studies with SGC2085

For Researchers, Scientists, and Drug Development Professionals Introduction SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[3][4] Overexpression of CARM1 has been implicated in various cancers, including breast cancer, colorectal cancer, and multiple myeloma, making it a promising therapeutic target.[4][5][6] SGC2085, with an in vitro IC50 of 50 nM for CARM1, serves as a valuable chemical probe for elucidating the biological functions of CARM1 and for preclinical validation of CARM1 inhibition as a therapeutic strategy.[1][2]

These application notes provide detailed protocols for the in vivo evaluation of SGC2085 in preclinical cancer models. The provided methodologies are based on established protocols for other CARM1 inhibitors and aim to guide researchers in designing and executing robust in vivo studies.[3][5][7]

Mechanism of Action of SGC2085

SGC2085 selectively inhibits the methyltransferase activity of CARM1. CARM1-mediated methylation of substrates, such as histone H3 at arginine 17 (H3R17) and various non-histone proteins like Poly(A)-Binding Protein 1 (PABP1) and SmB, is crucial for its function in transcriptional activation.[3][8] By blocking this activity, SGC2085 can modulate the expression of CARM1 target genes, leading to anti-proliferative effects in cancer cells.

CARM1_Signaling_Pathway SGC2085 SGC2085 CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibits SAH S-adenosyl- homocysteine (SAH) CARM1->SAH Methylated_H3 Methylated H3 (e.g., H3R17me2a) CARM1->Methylated_H3 Methylates Methylated_PABP1 Methylated PABP1 CARM1->Methylated_PABP1 Methylates Methylated_Others Methylated Substrates CARM1->Methylated_Others Methylates SAM S-adenosyl- methionine (SAM) SAM->CARM1 Co-substrate Histone_H3 Histone H3 PABP1 PABP1 Other_Substrates Other Substrates Transcriptional_Activation Transcriptional Activation Methylated_H3->Transcriptional_Activation Methylated_PABP1->Transcriptional_Activation Methylated_Others->Transcriptional_Activation Cancer_Cell_Proliferation Cancer Cell Proliferation Transcriptional_Activation->Cancer_Cell_Proliferation

Figure 1: SGC2085 inhibits CARM1-mediated substrate methylation.

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity data for SGC2085.

ParameterValueReference
CARM1 IC50 50 nM[1][2]
PRMT6 IC50 5.2 µM[2]
Selectivity >100-fold over other PRMTs (PRMT1, 3, 5, 7, 8)[2]

Note: One study reported a lack of cellular activity for SGC2085 in HEK293 cells at concentrations up to 10 µM, potentially due to poor cell permeability. This should be a key consideration in experimental design.[1]

Experimental Protocols

SGC2085 Formulation for In Vivo Administration

a) Oral Gavage (Suspension)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Preparation:

    • Weigh the required amount of SGC2085 powder.

    • Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring until fully dissolved. Autoclave to sterilize.

    • Levigate the SGC2085 powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration (e.g., 5 mg/mL).

    • Ensure the final formulation is a homogenous suspension. Prepare fresh daily before administration.

b) Intraperitoneal (IP) or Intravenous (IV) Injection (Solution/Suspension)

  • Vehicle 1 (Corn Oil based):

    • 5% DMSO in Corn Oil.

    • Preparation:

      • Dissolve SGC2085 in DMSO to create a stock solution (e.g., 31 mg/mL).

      • Add 50 µL of the DMSO stock solution to 950 µL of sterile corn oil and mix thoroughly.

      • This formulation should be used immediately after preparation.[1]

  • Vehicle 2 (Aqueous based):

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

    • Preparation:

      • Dissolve SGC2085 in DMSO.

      • Add PEG300 and mix.

      • Add Tween-80 and mix.

      • Finally, add saline to the desired final volume and mix until a clear solution is formed.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of SGC2085 in a subcutaneous xenograft model.

Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation and Growth cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. SGC2085 or Vehicle Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanasia and Tumor Excision Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic (PD) Analysis Endpoint->PD_Analysis Data_Analysis 9. Statistical Analysis Endpoint->Data_Analysis

Figure 2: Experimental workflow for an in vivo xenograft study.

Materials:

  • SGC2085

  • Appropriate cancer cell line (e.g., RPMI-8226 for multiple myeloma, MCF7 for breast cancer)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • Matrigel (optional)

  • Sterile PBS, cell culture media, and supplements

  • Calipers

  • Analytical balance

  • Gavage needles or syringes with appropriate needles for injection

  • Anesthesia (e.g., isoflurane)

  • Tissue collection and preservation reagents (e.g., formalin, RNAlater, liquid nitrogen)

Protocol:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the SGC2085 formulation and vehicle control as described in Protocol 1.

    • Administer SGC2085 or vehicle to the respective groups. A starting dose of 50-150 mg/kg administered once or twice daily via oral gavage is a reasonable starting point based on studies with other CARM1 inhibitors.[3][5] Dose-ranging studies are recommended.

    • Continue treatment for a predefined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint and Tissue Collection:

    • At the end of the study (or if tumors reach a predetermined endpoint), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Divide the tumor tissue for various analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

      • Snap-freeze a portion in liquid nitrogen for western blotting or mass spectrometry.

      • Place a portion in RNAlater for gene expression analysis.

Pharmacodynamic (PD) Marker Analysis

To confirm target engagement of SGC2085 in vivo, it is essential to measure the methylation status of known CARM1 substrates in tumor tissues.

a) Western Blotting

  • Principle: To detect changes in the levels of asymmetrically dimethylated arginine (aDMA) on specific proteins or globally.

  • Protocol:

    • Homogenize snap-frozen tumor tissue and extract proteins using a suitable lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for:

      • Methylated PABP1 (PABP1me2a)

      • Unmethylated SmB (SmBme0) - levels are expected to increase with CARM1 inhibition.

      • A pan-aDMA antibody to assess global changes in asymmetric dimethylation.

      • Total CARM1, PABP1, and SmB as loading controls.

    • Incubate with appropriate secondary antibodies and visualize the bands.

    • Quantify band intensities to determine the change in methylation status.

b) Immunohistochemistry (IHC)

  • Principle: To visualize the distribution and intensity of methylated substrates within the tumor tissue.

  • Protocol:

    • Paraffin-embed the formalin-fixed tumor tissues and cut thin sections.

    • Perform antigen retrieval.

    • Incubate sections with primary antibodies against methylated CARM1 substrates (e.g., PABP1me2a).

    • Use an appropriate detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).

    • Counterstain with hematoxylin.

    • Image the slides and perform semi-quantitative or quantitative analysis of the staining intensity.

c) Gene Expression Analysis (RT-qPCR)

  • Principle: To measure changes in the expression of CARM1 target genes.

  • Protocol:

    • Extract total RNA from tumor tissue stored in RNAlater.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers for known CARM1 target genes (e.g., estrogen-responsive genes in breast cancer models) and a housekeeping gene for normalization.[8]

Data Presentation

In Vivo Efficacy Parameters Vehicle Control SGC2085 (Dose 1) SGC2085 (Dose 2)
Mean Initial Tumor Volume (mm³)
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Mean Final Tumor Weight (g)
Mean Body Weight Change (%)
Pharmacodynamic Markers Vehicle Control SGC2085 (Dose 1) SGC2085 (Dose 2)
Relative PABP1me2a Levels (Western Blot)
Relative SmBme0 Levels (Western Blot)
Relative Global aDMA Levels (Western Blot)
Relative Target Gene mRNA Expression

Conclusion

These application notes provide a framework for the in vivo investigation of the CARM1 inhibitor SGC2085. The success of these studies will depend on careful experimental design, including the selection of appropriate animal models, dose levels, and robust pharmacodynamic readouts to confirm target engagement. Given the potential for poor cell permeability of SGC2085, in vivo pharmacokinetic and pharmacodynamic studies are critical to establish a relationship between drug exposure and biological activity. Researchers are encouraged to adapt these protocols to their specific research questions and model systems.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SGC2085 Cellular Uptake

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and improve the cellular uptake of SGC2085, a selective CARM1 inhi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and improve the cellular uptake of SGC2085, a selective CARM1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is SGC2085 and what is its cellular target? A1: SGC2085 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3] CARM1 is an enzyme that methylates histone and non-histone proteins, playing a crucial role in processes like transcriptional activation, cell cycle progression, and cellular differentiation.[3][4] Due to its association with several human cancers, including breast, colon, and prostate cancer, CARM1 is a significant target for oncological research.[3][5]

Q2: Why is the cellular uptake of SGC2085 a potential issue in experiments? A2: While SGC2085 is potent in biochemical (cell-free) assays with an IC50 of 50 nM, studies have noted an absence of activity in cell-based assays at concentrations up to 10 μM.[1][2] This discrepancy strongly suggests that the compound has poor cell permeability, meaning it cannot efficiently cross the cell membrane to reach its intracellular target, CARM1.[1][6] Similar challenges with poor membrane permeability have been observed with other structurally related CARM1 inhibitors.[7]

Q3: What are the primary ways a small molecule like SGC2085 can enter a cell? A3: Small molecules can enter cells through several mechanisms. The most common is passive diffusion, where the molecule moves across the cell membrane down its concentration gradient; this is most efficient for small, lipophilic (hydrophobic) compounds.[8] Other mechanisms include facilitated diffusion and active transport, which involve membrane proteins, and endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.[8] For poorly permeable molecules, passive diffusion is inefficient, necessitating strategies that utilize other entry pathways.

Q4: What are the general strategies to enhance the cellular uptake of SGC2085? A4: To overcome poor membrane permeability, several drug delivery systems can be employed. These systems are designed to protect the molecule and facilitate its entry into the cell.[9][10] The three main strategies for a small molecule like SGC2085 are:

  • Nanoparticle Formulation: Encapsulating the drug within polymeric nanoparticles can improve solubility and facilitate cellular uptake, often through endocytic pathways.[11][12][13]

  • Liposomal Encapsulation: Liposomes are vesicles made of lipid bilayers that can encapsulate hydrophobic or hydrophilic drugs, protecting them and fusing with the cell membrane or being taken up by endocytosis to release their cargo inside the cell.[14][15]

  • Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules like small molecule inhibitors to ferry them into the cell.[16][17][18][19]

Troubleshooting Guide

This guide is designed for users experiencing low or inconsistent efficacy of SGC2085 in cell-based experiments.

Problem: SGC2085 shows little to no biological effect on my target cells.

Before assuming cellular uptake is the sole problem, it is critical to perform foundational checks.

cluster_step1 cluster_step2 start Low or No Cellular Activity of SGC2085 step1 Step 1: Perform Foundational Checks start->step1 check_integrity Verify Compound Integrity (Purity, Storage, Fresh Stock) step1->check_integrity check_solubility Assess Solubility & Stability (Precipitation in media?) step1->check_solubility check_assay Optimize Assay Conditions (DMSO %, Dose-Response) step1->check_assay step2 Step 2: Select a Delivery Enhancement Strategy check_assay->step2 If checks pass, permeability is likely issue strategy_np Nanoparticle Formulation step2->strategy_np strategy_lipo Liposomal Encapsulation step2->strategy_lipo strategy_cpp CPP Conjugation step2->strategy_cpp step3 Step 3: Directly Measure Intracellular Concentration strategy_lipo->step3 measure Quantify Uptake (e.g., LC-MS/MS) step3->measure

Caption: Troubleshooting workflow for low SGC2085 cellular activity.
Step 1: Foundational Checks

  • Is the compound's integrity compromised?

    • Cause: Improper storage (e.g., at room temperature, exposure to light) or multiple freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Store SGC2085 powder at -20°C for long-term stability (up to 3 years).[1] Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C.[1][6] Always prepare fresh dilutions in culture media for each experiment.[20]

  • Is the compound soluble and stable in your experimental conditions?

    • Cause: SGC2085 is insoluble in water.[1] Adding it to aqueous culture media from a concentrated DMSO stock can cause it to precipitate, drastically reducing its effective concentration. Components in the media, like serum proteins, can also bind to the inhibitor, reducing its bioavailability.[21]

    • Solution: Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the stability of SGC2085 in your specific culture media by incubating it for the duration of your experiment and measuring the concentration of the active compound over time using HPLC or LC-MS/MS.[21]

  • Are the assay conditions optimal?

    • Cause: The solvent concentration or the inhibitor dose may be incorrect. High concentrations of DMSO (>0.5%) can be toxic to cells.[21] The concentration of SGC2085 used may be too low to have an effect if uptake is inefficient.

    • Solution: Always run a vehicle control (e.g., media with the same final concentration of DMSO) to account for solvent effects.[20] Perform a dose-response experiment with a wide range of SGC2085 concentrations to determine if a therapeutic window exists, even if it is at a high concentration.[20]

Step 2: Select a Cellular Delivery Enhancement Strategy

If foundational checks confirm the inhibitor is stable and soluble but still inactive, poor cellular permeability is the most likely cause. The next step is to choose a delivery vehicle.

Strategy Description Uptake Mechanism Pros Cons
Nanoparticle Formulation SGC2085 is encapsulated within a solid polymeric matrix (e.g., PLGA).[13]Primarily endocytosis (e.g., macropinocytosis, clathrin-mediated).[22]Protects drug from degradation, potential for controlled release and surface functionalization for targeting.[13]Can be complex to formulate, potential for toxicity depending on the polymer, particle size and charge are critical.[22]
Liposomal Encapsulation SGC2085 (a hydrophobic molecule) is incorporated into the lipid bilayer of the liposome.[15]Endocytosis or direct fusion with the plasma membrane.Highly biocompatible, can carry both hydrophobic and hydrophilic drugs, well-established technology.[14][23]Can have stability issues (drug leakage), may be cleared by the immune system if not modified (e.g., with PEG).[15]
Cell-Penetrating Peptides (CPPs) SGC2085 is chemically linked (conjugated) to a short, often cationic, peptide.[18]Direct membrane translocation or endocytosis.[16][17]High delivery efficiency for a range of cargo, can be designed to target specific tissues.[24]Requires chemical synthesis and conjugation, potential for immunogenicity and off-target effects, endosomal escape can be a limiting step.[17][19]
Step 3: Implement and Optimize the Chosen Strategy

After selecting a strategy, direct measurement of intracellular SGC2085 is the definitive way to confirm that the delivery system is working. If uptake is still low, optimization is required. For example, when using nanoparticle or liposomal formulations, factors like particle size, surface charge, and composition can be adjusted to improve uptake.[22]

Extracellular Space cluster_cell Intracellular Space carm1 CARM1 Target sgc_free Free SGC2085 sgc_free->carm1 Poor Permeability sgc_np Nanoparticle- encapsulated SGC2085 path_np Endocytosis sgc_np->path_np sgc_cpp CPP-conjugated SGC2085 path_cpp Direct Translocation or Endocytosis sgc_cpp->path_cpp path_np->carm1 Release path_cpp->carm1 Release

Caption: SGC2085 delivery strategies to overcome poor membrane permeability.

Experimental Protocols

Protocol 1: Quantification of Intracellular SGC2085 by LC-MS/MS

This protocol provides a definitive measure of cellular uptake by quantifying the amount of SGC2085 inside the cells.

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well plates).

  • SGC2085 and chosen delivery vehicle.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer with a suitable organic solvent (e.g., 80% methanol) and an internal standard for mass spectrometry.

  • Cell scraper.

  • Microcentrifuge tubes.

  • LC-MS/MS system.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with SGC2085 (with or without a delivery vehicle) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only control.

  • Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular or non-specifically bound inhibitor. This step is critical for accuracy.

  • Add the ice-cold lysis buffer to each well and incubate for 15 minutes on ice to lyse the cells and extract the intracellular compound.[25]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the intracellular SGC2085, to a new tube or a 96-well plate for analysis.[25]

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of SGC2085 relative to the internal standard.

  • Normalize the amount of intracellular SGC2085 to the total protein content or cell number in a parallel well to calculate the concentration per cell.

Protocol 2: Liposomal Encapsulation of SGC2085 (Thin-Film Hydration Method)

This is a common method for preparing liposomes to encapsulate hydrophobic drugs like SGC2085.

Materials:

  • Lipids (e.g., DSPC, Cholesterol).

  • SGC2085.

  • Chloroform (B151607) or another suitable organic solvent.

  • Hydration buffer (e.g., PBS).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Dissolve the lipids and SGC2085 in chloroform in a round-bottom flask. The drug is incorporated into the lipid mixture.[15]

  • Use a rotary evaporator to remove the organic solvent under vacuum. This will create a thin, dry lipid film containing the drug on the wall of the flask.

  • Hydrate the film by adding the aqueous buffer and agitating the flask. This causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug within their bilayers.

  • To create smaller, more uniform vesicles, subject the MLV suspension to extrusion. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.

  • Remove any unencapsulated SGC2085 by dialysis or size-exclusion chromatography.

  • Characterize the resulting liposomes for size (using Dynamic Light Scattering), encapsulation efficiency, and drug concentration before use in cell culture experiments.

Protocol 3: Nanoparticle Formulation of SGC2085 (Nanoprecipitation Method)

This is a straightforward, single-step method for forming drug-loaded polymeric nanoparticles.[11][12]

Materials:

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid)).

  • SGC2085.

  • A water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • An aqueous solution, typically containing a surfactant (e.g., Poloxamer 188 or PVA) to stabilize the nanoparticles.

  • Stir plate.

Procedure:

  • Dissolve both the polymer and SGC2085 in the organic solvent to create the "organic phase".[26]

  • Place the aqueous surfactant solution in a beaker and stir it at a constant, moderate speed.

  • Slowly add the organic phase dropwise into the stirring aqueous solution.

  • As the organic solvent diffuses into the water, the polymer and the hydrophobic drug will precipitate out, forming solid, drug-loaded nanoparticles.[11][26]

  • Allow the mixture to stir for several hours at room temperature to evaporate the organic solvent.

  • Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticle pellet in a suitable buffer for characterization (size, drug loading) and use in experiments.

References

Optimization

troubleshooting SGC2085 instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CARM1 inhibitor, SGC2085. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CARM1 inhibitor, SGC2085. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is SGC2085 and what is its primary mechanism of action?

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] It functions by competing with the cofactor S-adenosylmethionine (SAM) to block the methyltransferase activity of CARM1.[2] CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription and other cellular processes.[3]

Q2: I am observing precipitation of SGC2085 when I dilute my DMSO stock into aqueous cell culture medium. What is causing this and how can I prevent it?

This is a common issue due to the low aqueous solubility of SGC2085. The compound is readily soluble in organic solvents like DMSO but will precipitate when the polarity of the solvent increases significantly upon dilution into aqueous buffers or media.

Troubleshooting Steps:

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous solution, perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[4] You may need to prepare a more dilute initial stock solution in DMSO to achieve this.

  • Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation or cloudiness. A quick check under a microscope can also help to identify microprecipitates.

  • Solubility Test: If precipitation persists, it is advisable to determine the maximum soluble concentration of SGC2085 in your specific cell culture medium. This can be done by preparing a serial dilution and observing the highest concentration that remains in solution over a time course that mimics your experiment.

Troubleshooting Guide: SGC2085 Instability in Solution

Q3: My SGC2085 solution seems to be losing activity over time. What could be the cause of this instability?

Potential Causes of Instability:

  • Hydrolysis: The amide bond in the N-acyl amino acid moiety of SGC2085 could be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on similar N-acyl amino acid derivatives have shown that the amide bond can be surprisingly unstable, leading to cleavage of the molecule.[5][6]

  • Oxidation: Although less likely to be the primary degradation pathway, the phenoxy and methylphenyl groups could be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.

  • Photodegradation: Compounds containing aromatic rings like pyridine (B92270) and phenoxy groups can be sensitive to light. Prolonged exposure to light, especially UV, may lead to degradation.[7][8]

Recommendations to Mitigate Instability:

  • pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 7.2-7.4), unless your specific assay requires otherwise. Avoid highly acidic or alkaline buffers.

  • Fresh Solutions: Prepare fresh working solutions of SGC2085 from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Light Protection: Protect your SGC2085 solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil, especially during long incubations.

  • Degassed Buffers: For sensitive in vitro assays, consider using degassed buffers to minimize the risk of oxidation.

  • Storage of Stock Solutions: Aliquot your DMSO stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Selleck Chemicals suggests that stock solutions are stable for up to 1 month at -20°C in solvent.[1]

Data Presentation

Table 1: Physicochemical and Solubility Properties of SGC2085

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O₂[1]
Molecular Weight 312.41 g/mol [1]
Formulation Crystalline solid
Purity ≥98%[9]
Solubility in DMSO ≥21.55 mg/mL
Solubility in Ethanol 30 mg/mL[9]
Solubility in Water Insoluble[1]

Table 2: In Vitro Inhibitory Activity of SGC2085

TargetIC₅₀Cell LineAssay ConditionsReference
CARM1 50 nM-Biochemical Assay[1]
PRMT6 5.2 µM-Biochemical Assay[1]
Cellular Activity No activity up to 10 µMHEK29348h incubation[1]

Note: The lack of cellular activity in HEK293 cells may be attributed to poor cell permeability.[1]

Experimental Protocols

Protocol 1: Preparation of SGC2085 Stock Solution

  • Weighing: Carefully weigh the required amount of SGC2085 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro CARM1 Activity Assay (Radioactive Filter-Paper Method)

This protocol is adapted from a general method for histone methyltransferase assays.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 20 mM Tris-HCl, pH 8.0

    • 50 mM NaCl

    • 1 mM EDTA

    • 3 mM MgCl₂

    • 0.1 mg/mL BSA

    • 1 mM DTT

    • Recombinant CARM1 enzyme (e.g., 100-200 ng)

    • Histone H3 or a peptide substrate (e.g., 1-2 µg)

  • Inhibitor Addition: Add the desired concentration of SGC2085 (diluted from a DMSO stock) or DMSO as a vehicle control to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding ³H-S-adenosylmethionine (³H-SAM) to a final concentration of 1 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers three times for 5 minutes each in 50 mM sodium bicarbonate buffer, pH 9.0, to remove unincorporated ³H-SAM.

  • Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the SGC2085-treated samples to the vehicle control.

Protocol 3: Western Blot Analysis of Histone Methylation in Cells

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of SGC2085 or DMSO for the indicated time (e.g., 24-48 hours).

  • Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a hypotonic lysis buffer and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel (e.g., 15%).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3R17me2a) and a loading control (e.g., anti-H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the methylation signal to the total histone loading control.[10]

Visualizations

CARM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_carm1 CARM1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Estrogen) Receptor Receptors (e.g., ERα, IL-6R) Growth_Factors->Receptor Cytokines Cytokines (e.g., IL-6) Cytokines->Receptor Stress Cellular Stress (e.g., DNA Damage) Kinases Kinases (p38, AKT) Stress->Kinases Receptor->Kinases CARM1 CARM1 (PRMT4) Kinases->CARM1 Activation Histones Histone H3 (H3R2, H3R17, H3R26) CARM1->Histones Methylation Transcription_Factors Transcription Factors (p53, NF-κB, E2F1) CARM1->Transcription_Factors Methylation Splicing_Factors Splicing Factors (CA150, SAP49) CARM1->Splicing_Factors Methylation Gene_Expression Gene Expression Histones->Gene_Expression Transcription_Factors->Gene_Expression RNA_Processing RNA Processing & Splicing Splicing_Factors->RNA_Processing Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Cell Cycle Progression Proliferation Proliferation Gene_Expression->Proliferation Proliferation Protein_Synthesis Protein_Synthesis RNA_Processing->Protein_Synthesis Protein Synthesis SGC2085 SGC2085 SGC2085->CARM1 Inhibition

Caption: CARM1 Signaling Pathway and Inhibition by SGC2085.

Troubleshooting_Workflow Start SGC2085 Instability or Precipitation Observed Check_Stock Check DMSO Stock Solution (Clarity, Age, Storage) Start->Check_Stock Prepare_Fresh Prepare Fresh Working Solution Check_Stock->Prepare_Fresh Optimize_Dilution Optimize Dilution Protocol (Serial Dilution, Slow Addition) Prepare_Fresh->Optimize_Dilution Result_Inactive Solution is Clear but Inactive Prepare_Fresh->Result_Inactive Activity Loss Check_Final_Conc Verify Final DMSO Concentration (<0.5%) Optimize_Dilution->Check_Final_Conc Visual_Inspection Visually Inspect for Precipitate (Microscope) Check_Final_Conc->Visual_Inspection Result_Clear Solution is Clear and Active Visual_Inspection->Result_Clear Result_Precipitate Precipitation Persists Visual_Inspection->Result_Precipitate Precipitate Observed Solubility_Test Perform Solubility Test in Specific Medium Lower_Conc Lower Final SGC2085 Concentration Solubility_Test->Lower_Conc pH_Control Ensure Neutral pH of Aqueous Solution Light_Protection Protect Solution from Light pH_Control->Light_Protection Consider_Hydrolysis Consider Potential Hydrolysis: Use Fresh Solutions Light_Protection->Consider_Hydrolysis Result_Precipitate->Solubility_Test Result_Inactive->pH_Control

Caption: Troubleshooting Workflow for SGC2085 Instability.

References

Troubleshooting

Technical Support Center: SGC2085 &amp; HEK293 Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing inconsistent results when using the CARM1 inhibitor, SGC2085, in HEK293 cells. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing inconsistent results when using the CARM1 inhibitor, SGC2085, in HEK293 cells.

Frequently Asked Questions (FAQs)

Q1: What is SGC2085 and what is its primary target?

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] It has an in vitro IC50 value of 50 nM for CARM1 and displays over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of weaker inhibition of PRMT6 (IC50 = 5.2 µM).[3][4][5]

Q2: We are not observing any effect of SGC2085 on our target pathway in HEK293 cells. Why might this be?

A primary reason for the lack of an observable effect is that SGC2085 has been reported to have no cellular activity in HEK293 cells at concentrations up to 10 µM .[3][4][5][6] This is thought to be due to poor permeability of the compound into these cells. Therefore, an inconsistent result might manifest as a complete lack of a biological effect.

Q3: Could the specific sub-clone of HEK293 cells we are using be a factor in our inconsistent results?

Yes, this is a possibility. The HEK293 cell line has several derivatives, such as HEK293T, 293F, and 293H, each with distinct characteristics.[7] These variations could potentially influence compound permeability or the expression levels of SGC2085's target, CARM1. It is crucial to maintain a consistent and well-characterized HEK293 sub-clone for your experiments.

Q4: How can we be sure our SGC2085 compound is viable?

Proper storage and handling are critical. SGC2085 powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Ensure you are using a fresh, high-quality source of the compound and that it is fully dissolved in an appropriate solvent like DMSO before diluting in your cell culture medium.[3][4]

Troubleshooting Guide

If you are experiencing inconsistent or a lack of results with SGC2085 in HEK293 cells, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow

G cluster_compound Compound Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues start Start: Inconsistent Results with SGC2085 in HEK293 Cells compound_check 1. Verify Compound Integrity and Handling start->compound_check cell_check 2. Assess HEK293 Cell Health and Culture Conditions compound_check->cell_check Compound OK solubility Solubility Issues? compound_check->solubility protocol_check 3. Review Experimental Protocol cell_check->protocol_check Cells Healthy passage High Passage Number (>20)? cell_check->passage data_analysis 4. Evaluate Data and Consider Alternatives protocol_check->data_analysis Protocol Correct concentration Concentration Too Low? protocol_check->concentration end Conclusion: Lack of effect likely due to poor cell permeability of SGC2085 in HEK293. Consider alternative inhibitors or cell lines. data_analysis->end storage Improper Storage? solubility->storage No contamination Mycoplasma Contamination? passage->contamination No subclone Inconsistent Sub-clone? contamination->subclone No duration Incorrect Incubation Time? concentration->duration No

Caption: A flowchart for troubleshooting inconsistent SGC2085 results.

Step 1: Verify Compound Integrity and Handling
ParameterRecommendationPotential Issue
Solubility SGC2085 is soluble in DMSO and Ethanol, but insoluble in water.[3][4][8] Prepare a concentrated stock in 100% DMSO and dilute to the final working concentration in culture medium. Ensure the final DMSO concentration is consistent across all treatments and typically below 0.5%.Compound precipitation in aqueous media, leading to a lower effective concentration.
Storage Store the solid compound at -20°C. Store DMSO stock solutions at -80°C in aliquots to avoid freeze-thaw cycles.[3]Degradation of the compound over time, reducing its potency.
Source Use a reputable supplier and check the certificate of analysis for purity.Impurities or incorrect compound could lead to unexpected or off-target effects.
Step 2: Assess HEK293 Cell Health and Culture Conditions
ParameterRecommendationPotential Issue
Passage Number Use HEK293 cells with a low passage number (ideally below 20).[9] High passage numbers can lead to genetic drift and altered phenotypes.[9]Reduced reproducibility and altered cellular responses.[9]
Mycoplasma Regularly test your cell cultures for mycoplasma contamination.Mycoplasma can alter a wide range of cellular processes, leading to unreliable results.[9]
Culture Conditions Culture HEK293 cells in Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.[10] Maintain consistency in seeding density and confluency at the time of treatment.Suboptimal growth conditions can stress cells and affect their response to treatments.
HEK293 Sub-clone Be aware of the specific HEK293 sub-clone you are using (e.g., HEK293, HEK293T).[7] Different sub-clones have different properties that may affect your results.[7]Variability in results due to differences in sub-clone characteristics.
Step 3: Review Experimental Protocol
ParameterRecommendationPotential Issue
Concentration Range While SGC2085 has a potent in vitro IC50 (50 nM), its poor cell permeability in HEK293 cells may necessitate higher concentrations.[3][4][6] However, be aware that concentrations above 10 µM have been shown to be ineffective.[3][4]Lack of effect due to insufficient intracellular concentration.
Incubation Time In published studies where no effect was observed, an incubation time of 48 hours was used.[3][4] Ensure your incubation time is appropriate for the biological process you are studying.The chosen endpoint may be too early or too late to observe a change.
Positive and Negative Controls Include a positive control (e.g., a known inhibitor of your pathway that is active in HEK293 cells) and a vehicle control (e.g., DMSO).Without proper controls, it is difficult to determine if the lack of effect is specific to SGC2085.

SGC2085 and CARM1 Signaling Pathway

CARM1_Pathway SGC2085 SGC2085 CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibition Methylation Asymmetric Dimethylation CARM1->Methylation Catalyzes Arginine Arginine Residues on Substrate Proteins Arginine->Methylation Downstream Downstream Cellular Processes (e.g., Transcription Regulation) Methylation->Downstream

Caption: SGC2085 inhibits the catalytic activity of CARM1.

Experimental Protocol: Western Blot for BAF155 Methylation in HEK293 Cells

This protocol is adapted from a study that assessed the cellular activity of SGC2085 in HEK293 cells.[3]

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 12-well plates and grow in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

    • At approximately 30% confluency, treat the cells with SGC2085 (e.g., up to 10 µM) or DMSO as a vehicle control.[3]

    • Incubate the cells for 48 hours at 37°C and 5% CO2.[3]

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.[3]

    • Incubate at room temperature for 3 minutes.[3]

    • Add SDS to a final concentration of 1%.[3]

  • Protein Quantification and Sample Preparation:

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against methylated BAF155 and total BAF155 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Summary of SGC2085 Properties

PropertyValueReference
Target CARM1 (PRMT4)[1][2]
IC50 50 nM[2][3][4][5]
Secondary Target PRMT6 (IC50 = 5.2 µM)[3][4][5]
Molecular Weight 312.41 g/mol [3]
Solubility Soluble in DMSO, Ethanol[3][4][5][8]
Cellular Activity in HEK293 None observed up to 10 µM[3][4][6]

References

Optimization

SGC2085 degradation and proper storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of SGC2085, a potent and selective...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of SGC2085, a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1).

Frequently Asked Questions (FAQs)

Q1: How should I store SGC2085 upon receipt?

A1: Proper storage is crucial to maintain the integrity of SGC2085. For long-term stability, the compound in its solid (powder) form should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[1]

Q2: What are the recommended conditions for storing SGC2085 in solvent?

A2: When dissolved in a solvent, the stability of SGC2085 is reduced. For stock solutions, it is recommended to store them at -80°C for up to 6 months. For shorter-term storage of up to one month, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: What solvents can I use to dissolve SGC2085?

A3: SGC2085 is soluble in several organic solvents. The recommended solvents for creating stock solutions are DMSO, DMF, and ethanol. It is poorly soluble in water and aqueous solutions like PBS.

Q4: I am not observing any cellular activity with SGC2085 in my experiments. Is the compound inactive?

A4: While SGC2085 is a potent inhibitor of CARM1 (PRMT4) with an IC50 of 50 nM, it has been reported to exhibit poor cell permeability.[3] This may result in a lack of observable cellular activity in some cell-based assays, even at concentrations up to 10 µM. This does not necessarily indicate that the compound is inactive, but rather that it may not be efficiently reaching its intracellular target.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.1. Ensure the compound has been stored according to the recommended conditions (see storage tables below).2. If using a stock solution, verify its age and storage conditions. Prepare fresh stock solutions if necessary.3. Perform a stability assessment of your SGC2085 stock (see Experimental Protocols section).
Difficulty dissolving SGC2085. Use of an inappropriate solvent.1. Refer to the solubility data table to select an appropriate solvent (DMSO, DMF, or Ethanol).2. Gentle warming and vortexing can aid in dissolution.
Precipitation of the compound in aqueous media. Low aqueous solubility of SGC2085.1. Minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental medium (typically ≤ 0.1%).2. Ensure the final concentration of SGC2085 does not exceed its solubility limit in the final aqueous buffer.
No observed effect in cell-based assays. Poor cell permeability of SGC2085.1. Consider using cell-free or biochemical assays to confirm the inhibitory activity of your SGC2085 stock.2. If cellular assays are necessary, explore the use of permeabilizing agents, although this may have off-target effects.3. For in vivo studies, appropriate formulation strategies may be required to enhance bioavailability.

Data Presentation

Storage Conditions and Stability
Form Storage Temperature Duration
Powder-20°C≥ 4 years[1]
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

This product is stable at room temperature for a few days during standard shipping.

Solubility Data
Solvent Solubility Molar Equivalent
DMSO30 - 62 mg/mL~96 - 198.45 mM
DMF30 mg/mL~96 mM
Ethanol30 - 62 mg/mL~96 - 198.45 mM
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL~0.32 mM
Water<1 mg/mL-

Experimental Protocols

Protocol for Assessing SGC2085 Stability by HPLC-MS

This protocol outlines a general method for assessing the stability of SGC2085 under various stress conditions. This is a form of forced degradation study which can help identify potential degradation products and confirm the stability of your compound stock.

1. Objective: To determine the stability of SGC2085 in solution under specific conditions (e.g., elevated temperature, acidic/basic conditions) over time.

2. Materials:

  • SGC2085

  • HPLC-grade DMSO

  • HPLC-grade water, acetonitrile, and formic acid

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • HPLC system with a C18 column and UV detector

  • Mass spectrometer (MS)

3. Procedure:

  • Preparation of SGC2085 Stock Solution: Prepare a 10 mM stock solution of SGC2085 in DMSO.

  • Preparation of Test Solutions:

    • Control: Dilute the SGC2085 stock solution to a final concentration of 100 µM in a 50:50 acetonitrile:water mixture.

    • Thermal Stress: Dilute the SGC2085 stock to 100 µM in a 50:50 acetonitrile:water mixture. Incubate at 40°C.

    • Acidic Stress: Dilute the SGC2085 stock to 100 µM in a solution of 0.1 N HCl.

    • Basic Stress: Dilute the SGC2085 stock to 100 µM in a solution of 0.1 N NaOH.

  • Time Points: Collect aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis.

  • HPLC-MS Analysis:

    • Inject a standard volume of each aliquot onto the HPLC system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate SGC2085 from potential degradants (e.g., 5-95% B over 15 minutes).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm) and the mass spectrometer to identify the parent compound and any degradation products.

  • Data Analysis:

    • Determine the peak area of SGC2085 at each time point for all conditions.

    • Calculate the percentage of SGC2085 remaining relative to the time 0 control.

    • Analyze the mass spectra to identify the mass-to-charge ratio (m/z) of any new peaks that appear, which may correspond to degradation products.

Visualizations

SGC2085_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare 10 mM SGC2085 Stock in DMSO Control Control Sample (t=0) Stock->Control Thermal Thermal Stress (40°C) Stock->Thermal Acid Acidic Stress (0.1 N HCl) Stock->Acid Base Basic Stress (0.1 N NaOH) Stock->Base HPLC HPLC-MS Analysis (C18 column) Control->HPLC t=0 Thermal->HPLC t = 2, 4, 8, 24h Acid->HPLC t = 2, 4, 8, 24h Base->HPLC t = 2, 4, 8, 24h Data Data Analysis: - Peak Area - % Remaining - Degradant ID HPLC->Data

Caption: Experimental workflow for assessing SGC2085 stability.

CARM1_Signaling_Pathway cluster_input Upstream Signals cluster_core CARM1-mediated Regulation cluster_output Downstream Effects Signal Hormones / Growth Factors (e.g., Estrogen, Androgen) CARM1 CARM1 (PRMT4) Signal->CARM1 p160 p160 Coactivators (SRC-1, GRIP1) CARM1->p160 associates p300 p300/CBP CARM1->p300 methylates Histone Histone H3 CARM1->Histone methylates (H3R17) NonHistone Non-Histone Proteins (e.g., BAF155, p53) CARM1->NonHistone methylates SGC2085 SGC2085 SGC2085->CARM1 Transcription Transcriptional Activation p160->Transcription p300->Transcription Histone->Transcription NonHistone->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Differentiation Cell Differentiation Transcription->Differentiation

Caption: Simplified CARM1 signaling pathway and the inhibitory action of SGC2085.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to CARM1 Inhibitors: SGC2085 vs. EZM2302

For Researchers, Scientists, and Drug Development Professionals Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator invol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[1][3][4] This guide provides a detailed, data-driven comparison of two prominent CARM1 inhibitors, SGC2085 and EZM2302, to aid researchers in selecting the appropriate tool for their studies.

Overview of SGC2085 and EZM2302

SGC2085 and EZM2302 are small molecule inhibitors designed to target the enzymatic activity of CARM1. While both compounds effectively inhibit CARM1 in biochemical assays, they exhibit critical differences in their cellular activity and in vivo efficacy, which are crucial considerations for experimental design.

SGC2085 is a potent and selective inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM in biochemical assays.[5][6][7][8] It demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of weaker inhibition against PRMT6 (IC50 = 5.2 µM).[5][6][9] However, a significant limitation of SGC2085 is its poor cell permeability, which results in a lack of observed activity in cellular assays at concentrations up to 10 µM.[5][6][9]

EZM2302 (GSK3359088) is another potent and selective CARM1 inhibitor with an even lower IC50 of 6 nM in biochemical assays.[10][11][12] Unlike SGC2085, EZM2302 is orally active and demonstrates robust anti-proliferative effects in various cancer cell lines, particularly in multiple myeloma.[10][12][13] It has been shown to inhibit the methylation of cellular substrates like PABP1 and SmB and has demonstrated dose-dependent anti-tumor activity in in vivo xenograft models.[10][12][13]

Quantitative Data Comparison

The following tables summarize the key quantitative data for SGC2085 and EZM2302, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency

CompoundTargetIC50 (nM)Binding Mode
SGC2085CARM150[5][6][7][8][9]Substrate-binding site competitive[14]
EZM2302CARM16[10][11][12]Peptide-binding pocket competitive[3]

Table 2: Cellular Activity

CompoundCell Line(s)Assay TypeCellular IC50/EC50Key Findings
SGC2085HEK293Methylation AssayNo activity up to 10 µM[5][6][9]Poor cell permeability limits cellular efficacy.[6]
EZM2302RPMI-8226 (Multiple Myeloma)PABP1 MethylationIC50 = 38 nM[13]Potent inhibition of cellular substrate methylation.
EZM2302RPMI-8226 (Multiple Myeloma)SmB DemethylationEC50 = 18 nM[13]Demonstrates effects on downstream markers of CARM1 activity.
EZM2302Hematopoietic Cancer Cell LinesProliferationIC50 < 100 nM in 9/15 MM lines[13]Significant anti-proliferative effects in sensitive cell lines.

Table 3: Selectivity Profile

CompoundOff-TargetIC50 (µM)Selectivity vs. CARM1
SGC2085PRMT65.2[5][6][9]~104-fold
SGC2085PRMT1, 3, 5, 7, 8>50-100[9]>1000-fold
EZM2302Other Histone MethyltransferasesNot specifiedBroadly selective[10][12]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for inhibitor characterization.

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CARM1 CARM1 p300_CBP p300/CBP CARM1->p300_CBP Methylates Histone_H3 Histone H3 CARM1->Histone_H3 Methylates H3R17/26 BAF155 BAF155 (SWI/SNF) CARM1->BAF155 Methylates Gene_Expression Target Gene Expression (Cell Cycle, Proliferation) p300_CBP->Gene_Expression regulates p160 p160 Coactivators p160->CARM1 recruits Histone_H3->Gene_Expression regulates Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Transcription_Factors->CARM1 recruits BAF155->Gene_Expression regulates PABP1 PABP1 RNA_Processing RNA Processing & Splicing PABP1->RNA_Processing SmB SmB SmB->RNA_Processing CARM1_cyto CARM1 CARM1_cyto->PABP1 Methylates CARM1_cyto->SmB Methylates CARM1_Inhibitor CARM1 Inhibitor (SGC2085, EZM2302) CARM1_Inhibitor->CARM1 Inhibits CARM1_Inhibitor->CARM1_cyto Inhibits

Caption: CARM1 methylates histone and non-histone proteins in the nucleus and cytoplasm.

Inhibitor_Evaluation_Workflow Biochemical_Screening Biochemical Screening (e.g., HMT Assay) Cellular_Assays Cellular Assays (Proliferation, Methylation) Biochemical_Screening->Cellular_Assays Potent Hits In_Vivo_Models In Vivo Models (Xenografts) Cellular_Assays->In_Vivo_Models Active Compounds Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Efficacious Leads

References

Comparative

A Comparative Guide to CARM1 Inhibitors: SGC2085 vs. TP-064

For Researchers, Scientists, and Drug Development Professionals Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target in various diseases, including cancer. The development of potent and selective inhibitors of CARM1 is a key focus in drug discovery. This guide provides a detailed, data-driven comparison of two notable CARM1 inhibitors, SGC2085 and TP-064, to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

SGC2085 and TP-064 are both potent inhibitors of CARM1, but they exhibit crucial differences in their cellular activity. While SGC2085 demonstrates high biochemical potency, it is reported to have poor cell permeability, limiting its effectiveness in cellular contexts. In contrast, TP-064 not only has a strong inhibitory effect on CARM1 in biochemical assays but also demonstrates robust cellular activity, making it a more suitable probe for studying the cellular functions of CARM1 and for preclinical validation.

Data Presentation

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50Assay ConditionsReference
SGC2085 CARM150 nMBiochemical assay[1][2][3][4][5][6][7][8]
TP-064 CARM1<10 nMBiochemical assay[9][10][11][12][13]
Table 2: Selectivity Profile
CompoundOff-TargetIC50Fold Selectivity (vs. CARM1)Reference
SGC2085 PRMT65.2 µM~104-fold[1][2][6][7]
TP-064 PRMT61.3 µM>130-fold[9][10][11]
PRMT88.1 µM>810-fold[11]
Other PRMTs>10 µM>1000-fold[11]
24 other methyltransferases>10 µM>1000-fold[11]
Table 3: Cellular Activity
CompoundCellular Target/ProcessIC50 / EffectCell Line(s)Reference
SGC2085 Methylation of BAF155No activity up to 10 µMHEK293[2][6]
TP-064 Dimethylation of BAF155340 nMHEK293[9][11]
Dimethylation of MED1243 nMHEK293[9][10][11][13]
Cell ProliferationInhibition observedMultiple Myeloma cell lines (e.g., NCI-H929, RPMI8226)[10][11][12]
Cell CycleG1 phase arrestNCI-H929[10][11]

Mechanism of Action

Both SGC2085 and TP-064 are small molecule inhibitors that target the enzymatic activity of CARM1. TP-064 has been shown to bind to CARM1 in a manner that is dependent on the presence of the cofactor S-adenosylmethionine (SAM) and exhibits a non-competitive mode of inhibition with respect to the peptide substrate.[11] This suggests that TP-064 may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits catalysis. The precise mechanism of SGC2085 has not been as extensively characterized in the public literature.

Experimental Protocols

In Vitro CARM1 Inhibition Assay (Biochemical)

A common method to determine the in vitro potency of CARM1 inhibitors is through a biochemical assay measuring the transfer of a methyl group from SAM to a substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 or a peptide substrate (e.g., PABP1456–466)[2]

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or non-radioactive SAM

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100[5]

  • Inhibitor compounds (SGC2085 or TP-064) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a reaction plate, add the CARM1 enzyme, the peptide substrate, and the assay buffer.

  • Add the inhibitor dilutions to the wells.

  • Initiate the reaction by adding SAM (e.g., [³H]-SAM).

  • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).[14]

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Detect the methylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like LC-MS/MS can be used to quantify the methylated product.[2]

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for CARM1 Activity (Western Blot)

This protocol describes how to assess the ability of an inhibitor to block CARM1-mediated methylation of its endogenous substrates in a cellular context.

Materials:

  • Cell lines (e.g., HEK293, Multiple Myeloma cell lines)

  • SGC2085 or TP-064

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-dimethyl-BAF155, anti-BAF155, anti-dimethyl-MED12, anti-MED12, anti-CARM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).[6][10]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate methylation.

Visualizations

CARM1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CARM1 Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors CARM1 CARM1 Growth_Factors->CARM1 Hormones Hormones Hormones->CARM1 Stress_Signals Stress Signals Stress_Signals->CARM1 Histone_Methylation Histone H3 Methylation CARM1->Histone_Methylation Non_Histone_Methylation Non-Histone Protein Methylation (e.g., p300/CBP, BAF155, MED12) CARM1->Non_Histone_Methylation Gene_Transcription Altered Gene Transcription Histone_Methylation->Gene_Transcription Non_Histone_Methylation->Gene_Transcription Cellular_Processes Cell Proliferation, Differentiation, DNA Damage Response Gene_Transcription->Cellular_Processes SGC2085 SGC2085 SGC2085->CARM1 TP-064 TP-064 TP-064->CARM1

Caption: CARM1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay In_Vitro_Start Recombinant CARM1 + Substrate + Inhibitor Add_SAM Add SAM to Initiate Reaction In_Vitro_Start->Add_SAM In_Vitro_End Measure Substrate Methylation Add_SAM->In_Vitro_End Biochemical_Potency Biochemical_Potency In_Vitro_End->Biochemical_Potency Determine IC50 Cellular_Start Culture Cells Treat_Cells Treat with Inhibitor Cellular_Start->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Western_Blot Western Blot for Methylation Marks Lyse_Cells->Western_Blot Cellular_Efficacy Cellular_Efficacy Western_Blot->Cellular_Efficacy Assess Cellular Target Engagement

Caption: Experimental Workflow for Inhibitor Characterization.

Caption: Key Differences Between SGC2085 and TP-064.

References

Validation

CARM1 Knockdown vs. SGC2085 Treatment: A Comparative Guide for Researchers

For researchers in oncology, epigenetics, and drug development, understanding the nuances between genetic and pharmacological inhibition of therapeutic targets is paramount. This guide provides a detailed comparison of t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, epigenetics, and drug development, understanding the nuances between genetic and pharmacological inhibition of therapeutic targets is paramount. This guide provides a detailed comparison of two key approaches for inhibiting Coactivator-Associated Arginine Methyltransferase 1 (CARM1): shRNA-mediated knockdown and treatment with the small molecule inhibitor SGC2085.

This document outlines the differential effects of these two methods on cellular processes, presents quantitative data from relevant studies, and provides detailed experimental protocols. While direct comparative data for SGC2085 is limited, this guide incorporates data from other potent CARM1 inhibitors as a proxy to provide a comprehensive overview for experimental design and interpretation.

At a Glance: Key Differences

FeatureCARM1 Knockdown (shRNA)SGC2085 Treatment
Mechanism Post-transcriptional gene silencing leading to CARM1 protein depletion.Direct, competitive inhibition of CARM1's methyltransferase activity.
Specificity Can have off-target effects by silencing unintended genes with partial sequence homology.[1][2][3]Highly selective for CARM1, with some cross-reactivity with PRMT6 at higher concentrations.[4][5] Potential for off-target effects on other proteins is a consideration for all small molecules.
Onset of Action Slower, requires transcription of shRNA, processing, and subsequent degradation of target mRNA and protein.Rapid, directly inhibits enzyme activity upon cellular uptake.
Reversibility Stable knockdown is generally long-lasting and can be challenging to reverse.Reversible upon withdrawal of the compound.
Cellular Effects Can lead to more profound and sometimes different phenotypes compared to enzymatic inhibition due to the loss of both catalytic and non-catalytic (scaffolding) functions of the CARM1 protein.Primarily affects cellular processes dependent on CARM1's methyltransferase activity. May not fully recapitulate the phenotype of a complete genetic knockout.

Quantitative Data Summary

Table 1: Effects on Cell Proliferation and Viability

Cell LineMethodEndpointResultReference
Multiple Myeloma (NCI-H929, L363)CARM1 shRNA knockdownCell Viability (CCK-8)Significant inhibition of cell viability at 48, 72, and 96 hours.[6][6]
Multiple Myeloma (NCI-H929, L363)CARM1 shRNA knockdownColony FormationReduced cloning capability compared to control.[6][6]
Breast Cancer (MCF7)iCARM1 treatment (EC50)Cell ProliferationEC50 = 1.797 ± 0.08 µM[7]
Breast Cancer (T47D)iCARM1 treatment (EC50)Cell ProliferationEC50 = 4.74 ± 0.19 µM[7]
Breast Cancer (BT474)iCARM1 treatment (EC50)Cell ProliferationEC50 = 2.13 ± 0.33 µM[7]

Table 2: Effects on Cell Cycle and Apoptosis

Cell LineMethodEndpointResultReference
Multiple Myeloma (NCI-H929, L363)CARM1 shRNA knockdownCell Cycle AnalysisIncreased proportion of cells in G0/G1 phase, reduced proportion in S phase.[6][6]
Multiple Myeloma (NCI-H929, L363)CARM1 shRNA knockdownApoptosis (Annexin V)Significant increase in Annexin V positive cells.[6][6]
Multiple Myeloma (NCI-H929, L363)CARM1 shRNA knockdownApoptosis MarkersUpregulation of cleaved PARP and cleaved-caspase-3.[6][6]
Gastric Cancer (HGC27)CARM1 siRNA knockdownApoptosisIncreased apoptosis, which was partially reversed by the autophagy activator rapamycin.[8]
Breast Cancer (MCF7)iCARM1 treatmentCell Cycle AnalysisInduced cell cycle arrest.[7]

Table 3: SGC2085 Inhibitory Activity

TargetAssayIC50SelectivityReference
CARM1In vitro methylation assay50 nM>100-fold selective over other PRMTs except PRMT6.[4][5][9][10][11][12][13][4][5][9][10][11][12][13]
PRMT6In vitro methylation assay5.2 µM~100-fold less potent than against CARM1.[4][9][4][9]

Note: One study reported a lack of cellular activity for SGC2085 up to 10 µM in HEK293 cells, potentially due to poor cell permeability.[4]

Signaling Pathways

CARM1 is a critical regulator of various signaling pathways, primarily through its role as a transcriptional coactivator. Both CARM1 knockdown and SGC2085 treatment are expected to impact these pathways, albeit potentially to different extents.

DNA Damage Response

CARM1 plays a pivotal role in the DNA damage response, promoting cell cycle arrest and survival over apoptosis.[14] It does so by methylating p300, which facilitates the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21.[14][15]

DNA_Damage_Response cluster_upstream Upstream Signaling cluster_carm1_complex CARM1-Mediated Coactivation cluster_downstream Downstream Effects DNA Damage DNA Damage ATM ATM DNA Damage->ATM p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 Coactivator Complex Coactivator Complex BRCA1->Coactivator Complex CARM1 CARM1 p300 p300 CARM1->p300 Methylates Apoptosis Apoptosis CARM1->Apoptosis Inhibits p300->Coactivator Complex p21 p21 Coactivator Complex->p21 Induces Expression Gadd45 Gadd45 Coactivator Complex->Gadd45 Induces Expression Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Gadd45->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

CARM1 in the DNA Damage Response.
Estrogen Receptor Signaling

In hormone-responsive cancers, CARM1 is a key coactivator for the estrogen receptor (ERα), promoting the transcription of genes involved in cell proliferation.[16][17] Both CARM1 knockdown and inhibition have been shown to attenuate estrogen-induced gene expression.[7]

Estrogen_Signaling Estrogen Estrogen ERa ERa Estrogen->ERa Binds and Activates Transcriptional Complex Transcriptional Complex ERa->Transcriptional Complex CARM1 CARM1 CARM1->Transcriptional Complex p160 Coactivators p160 Coactivators p160 Coactivators->Transcriptional Complex Target Genes (e.g., Cyclin D1, c-Myc) Target Genes (e.g., Cyclin D1, c-Myc) Transcriptional Complex->Target Genes (e.g., Cyclin D1, c-Myc) Promotes Transcription Cell Proliferation Cell Proliferation Target Genes (e.g., Cyclin D1, c-Myc)->Cell Proliferation

CARM1 in Estrogen Receptor Signaling.

Experimental Protocols

shRNA-Mediated Knockdown of CARM1

This protocol provides a general framework for establishing stable CARM1 knockdown in a cancer cell line using a lentiviral shRNA vector.

Materials:

  • HEK293T cells (for lentiviral packaging)

  • Target cancer cell line

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing plasmid targeting CARM1 (and a non-targeting control)

  • Transfection reagent

  • Complete culture medium

  • Puromycin (or other selection antibiotic)

  • Polybrene

Workflow:

shRNA_Workflow Day 1: Seed HEK293T cells Day 1: Seed HEK293T cells Day 2: Co-transfect with packaging and shRNA plasmids Day 2: Co-transfect with packaging and shRNA plasmids Day 1: Seed HEK293T cells->Day 2: Co-transfect with packaging and shRNA plasmids Day 4-5: Harvest lentiviral supernatant Day 4-5: Harvest lentiviral supernatant Day 2: Co-transfect with packaging and shRNA plasmids->Day 4-5: Harvest lentiviral supernatant Day 5: Transduce target cancer cells Day 5: Transduce target cancer cells Day 4-5: Harvest lentiviral supernatant->Day 5: Transduce target cancer cells Day 7 onwards: Select with puromycin Day 7 onwards: Select with puromycin Day 5: Transduce target cancer cells->Day 7 onwards: Select with puromycin Validation: Western Blot and qPCR Validation: Western Blot and qPCR Day 7 onwards: Select with puromycin->Validation: Western Blot and qPCR

Workflow for CARM1 Knockdown.

Procedure:

  • Lentivirus Production:

    • One day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the shRNA plasmid, and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 48-72 hours, harvest the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate one day prior to transduction.

    • On the day of transduction, replace the medium with fresh medium containing the viral supernatant and polybrene (typically 4-8 µg/mL).

    • Incubate for 24-48 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. This concentration should be determined beforehand by a kill curve on the parental cell line.

    • Continue to select the cells with puromycin-containing medium every 2-3 days until resistant colonies are established.

  • Validation:

    • Expand the resistant colonies and validate the knockdown of CARM1 at both the mRNA (qRT-PCR) and protein (Western blot) levels.

SGC2085 Treatment

This protocol outlines a general procedure for treating cultured cancer cells with SGC2085.

Materials:

  • SGC2085 (powder)

  • DMSO (for stock solution)

  • Target cancer cell line

  • Complete culture medium

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)

Procedure:

  • Preparation of SGC2085 Stock Solution:

    • Dissolve SGC2085 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the target cancer cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment:

    • The following day, dilute the SGC2085 stock solution in complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest SGC2085 treatment group.

    • Remove the old medium from the cells and replace it with the medium containing SGC2085 or the vehicle control.

    • The incubation time will depend on the specific assay being performed (e.g., 24-72 hours for proliferation assays, shorter times for signaling pathway analysis).

  • Downstream Analysis:

    • After the incubation period, cells can be harvested for various downstream analyses, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.

      • Western Blot: To assess the methylation status of known CARM1 substrates (e.g., H3R17me2a) or the expression of proteins in relevant signaling pathways.

      • qRT-PCR: To analyze changes in the expression of CARM1 target genes.

Concluding Remarks

The choice between CARM1 knockdown and SGC2085 treatment depends on the specific research question. CARM1 knockdown provides a model for the complete loss of the CARM1 protein, encompassing both its catalytic and non-catalytic functions. This approach can reveal the full spectrum of CARM1's roles in cellular biology. However, the potential for off-target effects necessitates careful validation.

SGC2085 and other small molecule inhibitors offer a temporally controlled and reversible means of interrogating the function of CARM1's methyltransferase activity. This is particularly relevant for preclinical studies aiming to mimic a therapeutic intervention. While generally more specific, the potential for off-target interactions and the fact that they may not fully recapitulate a genetic knockout should be considered.

For a comprehensive understanding of CARM1's function, a combinatorial approach, where the effects of both knockdown and pharmacological inhibition are compared, is highly recommended. This allows for the dissection of catalytic versus non-catalytic roles and provides stronger validation for observed phenotypes. As research on SGC2085 and other CARM1 inhibitors progresses, more direct comparative data will undoubtedly emerge, further refining our understanding of how to best target this important enzyme in a research and therapeutic context.

References

Comparative

SGC2085: A Comparative Analysis of its Cross-Reactivity with PRMT6

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inhibitor SGC2085's activity on its primary target, Coactivator Associated Arginine Methyltransferase 1 (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor SGC2085's activity on its primary target, Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), and its cross-reactivity with Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is supported by experimental data to aid researchers in interpreting results and designing future experiments.

Introduction to SGC2085 and PRMT6

SGC2085 is a potent and selective inhibitor of CARM1, a type I protein arginine methyltransferase that plays a crucial role in transcriptional regulation and has been implicated in various cancers.[1][2][3] While SGC2085 was designed for CARM1, understanding its off-target effects is critical for its use as a chemical probe. One notable off-target interaction is with PRMT6, another type I arginine methyltransferase involved in gene regulation, DNA repair, and cancer progression. This guide focuses on quantifying the cross-reactivity of SGC2085 with PRMT6 and provides context with other available PRMT6 inhibitors.

Data Presentation: SGC2085 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of SGC2085 against its intended target CARM1 and its off-target PRMT6. For comparison, data for a highly selective PRMT6 inhibitor, SGC6870, is also included.

CompoundPrimary TargetIC50 (nM)Off-TargetIC50 (µM)Selectivity (Fold)
SGC2085CARM150[1][2][4]PRMT65.2[1][5]~104
SGC6870PRMT677[3][4][5]Other PRMTs>100-fold selective>100

Note: SGC2085 shows over 100-fold selectivity for CARM1 over PRMT6.[1][4] It also displays high selectivity against other PRMTs, including PRMT1, PRMT3, PRMT5, and PRMT7, with IC50 values greater than 100 µM.[6] In cellular assays using HEK293 cells, SGC2085 showed no significant activity at concentrations up to 10 µM, which may be attributed to poor cell permeability.[1][5]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for SGC2085 against CARM1 and PRMT6 is typically performed using a biochemical in vitro methyltransferase assay. The following is a generalized protocol based on standard methods for assessing PRMT activity.

In Vitro Methyltransferase Inhibition Assay (Radiometric)

1. Principle: This assay measures the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein or peptide substrate by the PRMT enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.

2. Materials:

  • Recombinant human CARM1 and PRMT6 enzymes

  • Histone H3 or other suitable peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • SGC2085 (test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

  • Scintillation fluid

  • Filter paper or membrane

  • Microplate reader (scintillation counter)

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of SGC2085 in the assay buffer.

  • Reaction Mixture Preparation: In a microplate, for each reaction, add the recombinant enzyme (CARM1 or PRMT6) and the peptide substrate.

  • Inhibitor Addition: Add the diluted SGC2085 or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction plate at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., trichloroacetic acid) to precipitate the proteins and peptides.

  • Detection: Transfer the reaction mixture to a filter paper or membrane to capture the radiolabeled substrate. Wash the filter to remove unincorporated [³H]-SAM.

  • Measurement: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Inhibitor Selectivity

SGC2085_Selectivity cluster_targets Protein Arginine Methyltransferases (PRMTs) SGC2085 SGC2085 CARM1 CARM1 (PRMT4) IC50 = 50 nM SGC2085->CARM1 High Potency Inhibition PRMT6 PRMT6 IC50 = 5.2 µM SGC2085->PRMT6 Low Potency Cross-reactivity Other_PRMTs Other PRMTs (PRMT1, 3, 5, 7, 8) IC50 > 50 µM SGC2085->Other_PRMTs Negligible Inhibition

Caption: SGC2085 selectivity for CARM1 over PRMT6 and other PRMTs.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Serial Dilutions of SGC2085 C 3. Add SGC2085 to Reaction Mix (Pre-incubation) A->C B 2. Prepare Reaction Mix: Enzyme (CARM1 or PRMT6) + Substrate B->C D 4. Initiate Reaction with [³H]-SAM C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction E->F G 7. Capture Radiolabeled Substrate on Filter F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Plot Inhibition vs. Concentration & Calculate IC50 H->I

Caption: Workflow for determining IC50 values of SGC2085.

References

Validation

SGC2085: A Comparative Analysis of a Potent CARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGC2085's Performance with Alternative CARM1 Inhibitors, Supported by Experimental Data. SGC2085 has emerged as a significant ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGC2085's Performance with Alternative CARM1 Inhibitors, Supported by Experimental Data.

SGC2085 has emerged as a significant chemical probe for studying the function of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in various cancers and other diseases. This guide provides a comparative analysis of SGC2085's inhibitory potency (IC50 values) against CARM1 and other methyltransferases, alongside a comparison with other notable CARM1 inhibitors. This analysis is supplemented with detailed experimental methodologies and visual representations of the relevant biological pathways and workflows to support further research and drug development efforts.

Quantitative Data Summary

The inhibitory activity of SGC2085 and its selectivity over other protein arginine methyltransferases (PRMTs) are key indicators of its utility as a specific research tool. The following table summarizes the available IC50 values for SGC2085 and provides a comparison with other well-characterized CARM1 inhibitors, EZM2302 and TP-064.

InhibitorTargetIC50 Value (nM)SelectivityReference
SGC2085 CARM1 50 >100-fold over other PRMTs (except PRMT6)[1][2]
PRMT65200[1][2]
EZM2302CARM16Broad selectivity against other histone methyltransferases[3]
TP-064CARM1< 10>100-fold over other PRMTs (except PRMT6 and PRMT8)[4][5]
PRMT61300[5]
PRMT88100[5]

Note on Cellular Activity: Current research indicates that SGC2085 exhibits poor permeability and, consequently, limited activity in cellular assays. Studies in HEK293 cells have shown no significant inhibition of CARM1 activity at concentrations up to 10 µM.[1] As of the latest available data, comprehensive IC50 values for SGC2085 across a panel of cancer cell lines are not publicly available. This presents a significant knowledge gap and an opportunity for further investigation into the development of more cell-permeable derivatives of SGC2085.

CARM1 Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating histone and non-histone proteins, thereby influencing gene expression. It plays a crucial role in various signaling pathways, including those governed by nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR), as well as pathways central to cancer progression such as Wnt/β-catenin and NF-κB.

CARM1_Signaling_Pathway CARM1 Signaling Pathway cluster_stimuli External Stimuli cluster_receptors Receptors & TFs Hormones Hormones Nuclear_Receptors Nuclear_Receptors Hormones->Nuclear_Receptors Growth_Factors Growth_Factors β-catenin β-catenin Growth_Factors->β-catenin Inflammatory_Signals Inflammatory_Signals NF-κB NF-κB Inflammatory_Signals->NF-κB CARM1 CARM1 Nuclear_Receptors->CARM1 β-catenin->CARM1 NF-κB->CARM1 p300/CBP p300/CBP CARM1->p300/CBP recruits Histone_Methylation Histone_Methylation CARM1->Histone_Methylation H3R17/26me2a Non-Histone_Methylation Non-Histone_Methylation CARM1->Non-Histone_Methylation Transcriptional_Activation Transcriptional_Activation p300/CBP->Transcriptional_Activation Histone_Methylation->Transcriptional_Activation Non-Histone_Methylation->Transcriptional_Activation Gene_Expression Gene_Expression Transcriptional_Activation->Gene_Expression

Caption: CARM1 acts as a transcriptional coactivator.

Experimental Protocols

In Vitro CARM1 Inhibition Assay (Biochemical Assay)

This protocol outlines the general steps for determining the IC50 value of SGC2085 against purified CARM1 enzyme.

In_Vitro_IC50_Workflow In Vitro IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified CARM1 Enzyme - SGC2085 (serial dilutions) - Histone H3 peptide substrate - S-adenosyl-L-methionine (SAM, cofactor) - Assay Buffer Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate CARM1 with SGC2085 or DMSO (control) for 15-30 minutes at RT Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding Histone H3 substrate and SAM Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for 1-2 hours at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with acid or boiling) Incubate_Reaction->Stop_Reaction Detect_Methylation Detect methylated substrate (e.g., radioactivity, antibody-based, or mass spectrometry) Stop_Reaction->Detect_Methylation Data_Analysis Calculate % inhibition and determine IC50 value using non-linear regression Detect_Methylation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro CARM1 inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of SGC2085 in DMSO.

    • Perform serial dilutions of the SGC2085 stock solution in assay buffer to create a range of concentrations for testing.

    • Prepare solutions of purified recombinant CARM1 enzyme, a suitable substrate (e.g., Histone H3 peptide), and the methyl donor S-adenosyl-L-methionine (SAM) in assay buffer.

  • Enzyme Inhibition Assay:

    • In a microplate, add the diluted SGC2085 or DMSO (as a vehicle control) to wells containing the CARM1 enzyme.

    • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to facilitate binding.

    • Initiate the methyltransferase reaction by adding the histone H3 substrate and SAM to each well.

    • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

  • Detection of Methylation:

    • Terminate the reaction.

    • Quantify the level of substrate methylation. Common detection methods include:

      • Radiometric assays: Using [3H]-labeled SAM and measuring the incorporation of radioactivity into the substrate.

      • Antibody-based assays (ELISA): Using an antibody specific to the methylated substrate.

      • Mass Spectrometry: Directly measuring the mass shift of the substrate upon methylation.

  • Data Analysis:

    • Calculate the percentage of CARM1 inhibition for each SGC2085 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol describes a general method for assessing the effect of SGC2085 on the viability of cancer cell lines.

Workflow for Cell Viability Assay:

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate and allow to attach overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of SGC2085 or DMSO (control) Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 48-72 hours) Treat_Cells->Incubate_Cells Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_Cells->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Measure_Signal Measure signal (absorbance or luminescence) Incubate_Reagent->Measure_Signal Data_Analysis Calculate % viability and determine IC50 value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cell viability assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of SGC2085 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of SGC2085 or DMSO as a vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of SGC2085 compared to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

References

Comparative

Orthogonal Approaches to Confirm SGC2085 Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the biological effects of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological effects of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). To ensure rigorous and reproducible findings, it is crucial to employ orthogonal approaches that corroborate the on-target activity of SGC2085 and elucidate its downstream cellular consequences. This document outlines a series of experimental strategies, alternative chemical probes, and genetic methods to confirm the effects of SGC2085, complete with comparative data and detailed protocols.

Small Molecule Inhibitors for Comparative Analysis

A key strategy to validate the effects of a chemical probe is to compare its activity with other well-characterized inhibitors targeting the same protein. This approach helps to distinguish on-target effects from potential off-target activities.

Data Presentation: Comparison of CARM1 Inhibitors

The following table summarizes the in vitro potency of SGC2085 and alternative CARM1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, substrates, and enzyme preparations used.

CompoundTargetBiochemical IC50Cellular Activity/NotesSelectivity
SGC2085 CARM1 50 nM [1][2][3]Limited cellular activity reported in some studies, potentially due to low permeability.[2][3]>100-fold selective over other PRMTs, except for weaker inhibition of PRMT6 (IC50 = 5.2 µM).[1][2][3]
EZM2302CARM16 nM[4]Demonstrates cellular activity and in vivo efficacy in multiple myeloma models.[4]Highly selective for CARM1.[5]
TP-064CARM1< 10 nM[6]Shows cellular activity and inhibits proliferation in multiple myeloma cell lines.[6]Highly selective for CARM1 over other PRMTs, with weaker activity against PRMT6 and PRMT8.[6]
iCARM1CARM112.3 µM (peptide substrate)Reported to be more potent than EZM2302 and TP-064 in suppressing breast cancer cell growth.[7][8]Shows high specificity for CARM1-mediated histone methylation.[8]
Negative Control CARM1N/AA structurally similar but inactive analog of SGC2085 would be the ideal negative control. However, a commercially available, validated inactive analog has not been reported in the literature. Researchers may need to synthesize or source a custom compound for this purpose.N/A

Orthogonal Experimental Approaches to Validate SGC2085 Effects

To build a strong case for the on-target effects of SGC2085, a multi-pronged approach combining direct target engagement assays, genetic perturbation, and downstream functional genomics is recommended.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Fractionation cluster_3 Protein Detection cluster_4 Data Analysis treat Treat cells with SGC2085 or vehicle (DMSO) heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and separate soluble from aggregated proteins heat->lyse detect Quantify soluble CARM1 (e.g., Western Blot, ELISA) lyse->detect analyze Plot melting curves and determine thermal shift detect->analyze cluster_0 Genetic Approach cluster_1 Pharmacological Approach crispri CRISPRi-mediated CARM1 knockdown phenotype Cellular Phenotype (e.g., altered gene expression, reduced proliferation) crispri->phenotype sgc2085 SGC2085 treatment sgc2085->phenotype cluster_0 Genomic Assays cluster_1 Data Analysis & Integration start Treat cells with SGC2085 or vehicle (DMSO) atac_seq ATAC-seq (Chromatin Accessibility) start->atac_seq chip_seq ChIP-seq (Histone Methylation) start->chip_seq rna_seq RNA-seq (Gene Expression) start->rna_seq analysis Identify differential peaks, -enriched regions, and -expressed genes atac_seq->analysis chip_seq->analysis rna_seq->analysis integration Integrate multi-omics data to -elucidate regulatory networks analysis->integration tnfa TNFα p65_p50 p65/p50 tnfa->p65_p50 activates carm1 CARM1 p65_p50->carm1 recruits p300 p300/CBP p65_p50->p300 recruits gene_exp NF-κB Target Gene Expression p65_p50->gene_exp promotes h3r17 Histone H3 (Arg17) carm1->h3r17 methylates p300->gene_exp coactivates methylation Methylation h3r17->methylation methylation->gene_exp activates sgc2085 SGC2085 sgc2085->carm1 inhibits dna_damage DNA Damage p53 p53 dna_damage->p53 activates carm1 CARM1 p53->carm1 recruits p21 p21 (CDKN1A) p53->p21 activates transcription of p300 p300/CBP carm1->p300 methylates p300->p21 coactivates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces sgc2085 SGC2085 sgc2085->carm1 inhibits wnt Wnt beta_catenin β-catenin wnt->beta_catenin stabilizes tcf_lef TCF/LEF beta_catenin->tcf_lef binds carm1 CARM1 beta_catenin->carm1 recruits gene_exp Wnt Target Gene Expression tcf_lef->gene_exp promotes h3r17 Histone H3 (Arg17) carm1->h3r17 methylates methylation Methylation h3r17->methylation methylation->gene_exp activates sgc2085 SGC2085 sgc2085->carm1 inhibits

References

Validation

A Comparative Analysis of SGC2085 and Pan-PRMT Inhibitors: Specificity and Performance

This guide provides a detailed comparison between the selective CARM1 (PRMT4) inhibitor, SGC2085, and pan-PRMT inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objec...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the selective CARM1 (PRMT4) inhibitor, SGC2085, and pan-PRMT inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance based on available experimental data. The guide covers the specificity, mechanisms of action, and the experimental protocols used to evaluate these compounds.

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in various cellular processes, including signal transduction, RNA splicing, and DNA repair, by methylating arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT activity is implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Inhibitors of these enzymes can be broadly categorized into two classes: specific inhibitors that target a single PRMT, and pan-inhibitors that target multiple members of the family.[2]

SGC2085: A Selective CARM1/PRMT4 Inhibitor

SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[3][4] It was identified through virtual screening and subsequent structure-based optimization.[5][6] CARM1 is a Type I PRMT that asymmetrically dimethylates its substrates and is involved in transcriptional activation.[2][7]

Mechanism of Action: SGC2085 acts as a competitive inhibitor, likely at the substrate-binding site of CARM1.[4][6] Its high selectivity allows for the specific interrogation of CARM1's biological functions without the confounding effects of inhibiting other PRMTs.

Pan-PRMT Inhibitors: Broad-Spectrum Activity

In contrast to selective inhibitors, pan-PRMT inhibitors are designed to inhibit multiple PRMTs simultaneously.[1] These compounds are often analogs of the universal methyl donor, S-adenosylmethionine (SAM), or substrate mimetics.[1][2] Examples include AMI-1 and the more recently developed II757.[1][8]

Mechanism of Action: Many pan-inhibitors are SAM-competitive, binding to the conserved cofactor binding pocket across the PRMT family.[1] This broad activity makes them useful for studying the overall effects of arginine methylation but can also lead to more widespread cellular effects and potential off-target toxicities.

Quantitative Data Comparison

The following table summarizes the inhibitory activity (IC50 values) of SGC2085 and representative pan-PRMT inhibitors against a panel of PRMT enzymes. Lower IC50 values indicate higher potency.

InhibitorTarget PRMT(s)PRMT1PRMT3CARM1/PRMT4PRMT5PRMT6PRMT7PRMT8Reference
SGC2085 CARM1/PRMT4>50 µM>50 µM50 nM >50 µM5.2 µM>50 µM>50 µM[3]
II757 Pan-PRMT16 nM276 nM5.05 nM 18 nM31 nM555 nM32 nM[1]
AMI-1 Type I PRMTsReported IC50 varies------[2][8]

Note: Data for AMI-1 is presented qualitatively as reported IC50 values vary across different studies and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing the data presented. Below are protocols for standard assays used to characterize PRMT inhibitors.

In Vitro Biochemical Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified PRMT and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against a specific purified PRMT enzyme.

Materials:

  • Purified recombinant PRMT enzyme (e.g., CARM1, PRMT1, PRMT5).

  • Methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Substrate: A generic or specific substrate, such as a histone peptide (e.g., Histone H3 or H4).

  • Test inhibitor (e.g., SGC2085).

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).

  • Phosphocellulose filter paper or membrane.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer.

  • Reaction Mixture: In a microplate, combine the assay buffer, purified PRMT enzyme, and the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Start the methylation reaction by adding the substrate and [³H]-SAM.

  • Incubation: Incubate the reaction at 30°C or 37°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by spotting the mixture onto the phosphocellulose paper. The negatively charged paper binds the positively charged peptide/protein substrate.

  • Washing: Wash the paper multiple times with a buffer (e.g., sodium carbonate) to remove unincorporated [³H]-SAM.

  • Detection: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]

Cellular Methylation Assay (Western Blot)

This assay assesses an inhibitor's ability to penetrate cells and inhibit the methylation of an endogenous substrate.

Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific methylation mark.

Materials:

  • Cell line of interest (e.g., HEK293, MCF7).[3][10]

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., SGC2085).

  • Lysis buffer.

  • Primary antibodies: one specific for a methylated substrate (e.g., anti-asymmetric dimethyl-Histone H3) and one for a loading control (e.g., total Histone H3 or GAPDH).

  • Secondary antibody conjugated to HRP or a fluorescent dye.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent or fluorescent imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).[3]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody specific for the methylation mark overnight at 4°C. Subsequently, incubate with the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate or by scanning for fluorescence.

  • Data Analysis: Quantify the band intensities for the methylated protein and the loading control. Normalize the methylated protein signal to the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.[10]

Proteomics-Based Specificity Profiling (e.g., SILAC)

This advanced method provides a global, unbiased view of an inhibitor's on-target and off-target effects on the cellular methylome.

Objective: To globally profile changes in arginine methylation across the proteome in response to inhibitor treatment.

Materials:

  • Cell line suitable for SILAC (Stable Isotope Labeling by Amino acids in Cell culture).

  • SILAC-compatible medium and "heavy" and "light" isotopes of arginine and lysine.

  • Test inhibitor.

  • Lysis buffer, DTT, iodoacetamide, and trypsin.

  • Antibodies for immunoenrichment of methyl peptides.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • SILAC Labeling: Culture cells for several passages in either "light" medium (containing normal amino acids) or "heavy" medium (containing stable isotope-labeled amino acids) to achieve full incorporation.

  • Inhibitor Treatment: Treat the "heavy"-labeled cells with the inhibitor and the "light"-labeled cells with DMSO.

  • Cell Lysis and Protein Digestion: Harvest cells, combine the "light" and "heavy" lysates in a 1:1 ratio based on protein amount, and digest the combined proteome into peptides using trypsin.[11]

  • Methyl Peptide Enrichment: Use immunoaffinity purification with antibodies that recognize specific types of methylated arginine (e.g., monomethyl, asymmetric dimethyl) to enrich for methyl peptides from the complex mixture.[11][12]

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify the "heavy" to "light" ratios for thousands of methylation sites. A decreased ratio for a particular site indicates that its methylation is inhibited by the compound. This allows for the identification of direct targets and potential off-targets across the entire proteome.[11][13]

Visualizations

The following diagrams illustrate key concepts related to PRMT inhibition and the experimental workflows used to study them.

PRMT_Signaling_Pathway cluster_nucleus Nucleus PRMTs PRMTs (e.g., CARM1/PRMT4) Histones Histone Proteins PRMTs->Histones Methylates NonHistone Non-Histone Proteins (e.g., Transcription Factors, Splicing Factors) PRMTs->NonHistone Methylates SAM SAM (Methyl Donor) SAM->PRMTs Provides Methyl Group Methylated_Histones Methylated Histones Histones->Methylated_Histones Methylated_NonHistone Methylated Non-Histone Proteins NonHistone->Methylated_NonHistone Chromatin Chromatin Remodeling Methylated_Histones->Chromatin Transcription Gene Transcription Methylated_Histones->Transcription Methylated_NonHistone->Transcription Splicing RNA Splicing Methylated_NonHistone->Splicing

Caption: General PRMT signaling pathway.

Experimental_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilution of Inhibitor start->prepare_inhibitor setup_reaction Set up Reaction: Enzyme + Inhibitor + Buffer prepare_inhibitor->setup_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate initiate_reaction Initiate with Substrate & [³H]-SAM pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate quench Quench Reaction (Spot on Filter Paper) incubate->quench wash Wash to Remove Free [³H]-SAM quench->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Analyze Data & Calculate IC50 detect->analyze end End analyze->end Inhibitor_Specificity cluster_sgc2085 SGC2085 (Selective) cluster_pan_inhibitor Pan-PRMT Inhibitor (e.g., II757) SGC2085 SGC2085 CARM1 CARM1/PRMT4 SGC2085->CARM1 Inhibits PanInhibitor Pan-Inhibitor PRMT1_pan PRMT1 PanInhibitor->PRMT1_pan Inhibits PRMT4_pan CARM1/PRMT4 PanInhibitor->PRMT4_pan Inhibits PRMT5_pan PRMT5 PanInhibitor->PRMT5_pan Inhibits PRMT6_pan PRMT6 PanInhibitor->PRMT6_pan Inhibits PRMT_Family PRMT Family PRMT1_fam PRMT1 PRMT4_fam CARM1/PRMT4 PRMT5_fam PRMT5 PRMT6_fam PRMT6

References

Comparative

SGC2085 Efficacy: A Comparative Literature Review for Researchers

For researchers and professionals in drug development, understanding the efficacy of a compound across different preclinical models is paramount. This guide provides a comprehensive comparison of the Coactivator-Associat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy of a compound across different preclinical models is paramount. This guide provides a comprehensive comparison of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor, SGC2085, with other notable CARM1 inhibitors, supported by experimental data from peer-reviewed literature.

Executive Summary

SGC2085 is a potent and selective inhibitor of CARM1, also known as PRMT4, with a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free enzymatic assays. Despite its high in vitro potency against the isolated enzyme, its utility in cell-based and in vivo models is significantly hampered by poor cell permeability. This guide will delve into the available data for SGC2085 and compare it with other CARM1 inhibitors, namely iCARM1, EZM2302, and TP-064, which have demonstrated cellular and in vivo activity.

Comparative Efficacy of CARM1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of SGC2085 and other selected CARM1 inhibitors.

In Vitro Efficacy: Cellular Activity
CompoundCell LineCancer TypeIC50 / EC50 (µM)Reference
SGC2085 VariousNot specified>10 (Lacks cellular activity)[1][2]
iCARM1 MCF7Breast (ER+)1.797 ± 0.08[3]
T47DBreast (ER+)4.74 ± 0.19[3]
BT474Breast (ER+)2.13 ± 0.33[3]
EZM2302 Breast Cancer Cell LinesBreastPoor cellular toxicity[3]
TP-064 Breast Cancer Cell LinesBreastPoor cellular toxicity[3]

ER+: Estrogen Receptor Positive

In Vivo Efficacy: Xenograft Models

Due to its poor cellular permeability, there is a lack of published in vivo efficacy data for SGC2085 in cancer models. In contrast, other CARM1 inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.

CompoundAnimal ModelCancer TypeDosing RegimenOutcomeReference
SGC2085 Not applicableNot applicableNot applicableNo data available
iCARM1 MCF7 Xenograft (Nude Mice)Breast (ER+)Not specifiedSignificant tumor growth inhibition[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for evaluating CARM1 inhibitors.

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization CARM1 CARM1 Histone_H3 Histone H3 CARM1->Histone_H3 Methylates H3R17/26 Coactivators Coactivators (p160) ER_dimer->Coactivators Recruits DNA DNA ER_dimer->DNA Binds to ERE Oncogenes Oncogene Transcription Histone_H3->Oncogenes Activates Coactivators->CARM1 Recruits SGC2085 SGC2085 (and other CARM1 inhibitors) SGC2085->CARM1 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay CARM1 Enzymatic Assay (IC50 determination) cell_viability Cell Viability Assay (e.g., MTT/XTT) enzymatic_assay->cell_viability Promising compounds colony_formation Colony Formation Assay cell_viability->colony_formation western_blot Western Blot (Target engagement) cell_viability->western_blot xenograft Xenograft Model Establishment (e.g., MCF7 in nude mice) colony_formation->xenograft Lead candidates treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Tumor Analysis (Histology, Biomarkers) monitoring->analysis

References

Safety & Regulatory Compliance

Safety

Proper Disposal of S-GC2085: A Step-by-Step Guide for Laboratory Professionals

Researchers and scientists handling S-GC2085 are advised to follow meticulous disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for S-GC2085 (hydrochloride) i...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling S-GC2085 are advised to follow meticulous disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for S-GC2085 (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper chemical hygiene and waste management practices are essential. This guide provides detailed protocols for the safe disposal of S-GC2085 in various forms.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the immediate hazards are low, caution is standard practice in a laboratory setting.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Eye Protection Safety glasses with side shieldsProtects eyes from any potential splashes or aerosols.
Body Protection Standard laboratory coatProvides a barrier against accidental spills.

II. Step-by-Step Disposal Procedures

The appropriate disposal method for S-GC2085 depends on the form of the waste (solid, liquid solution, or contaminated materials).

A. Disposal of Unused Solid S-GC2085

  • Collection: Carefully sweep up any solid S-GC2085 and place it into a clearly labeled, sealed container.

  • Waste Stream: Dispose of the container in the designated non-hazardous chemical waste stream. Do not mix with hazardous chemical waste.

  • Documentation: Log the disposal in your laboratory's chemical inventory and waste records.

B. Disposal of S-GC2085 Solutions

S-GC2085 is soluble in DMF, DMSO, and Ethanol.[1] The disposal of these solutions should be handled as follows:

  • Solvent Consideration: The primary hazard of S-GC2085 solutions is often the solvent itself. Treat the waste according to the hazards of the solvent.

  • Collection: Collect all S-GC2085 solutions in a compatible, sealed, and clearly labeled waste container. The label should indicate all chemical components, including the solvent and the estimated concentration of S-GC2085.

  • Waste Stream: Dispose of the container through your institution's hazardous chemical waste disposal service, following the guidelines for the specific solvent used.

  • Aqueous Solutions: For very dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office. While S-GC2085 itself is not classified as hazardous, local regulations regarding drain disposal of chemical waste must be strictly followed.[2] It is generally not recommended to dispose of chemical solutions down the drain without explicit approval from EHS.

C. Disposal of Contaminated Labware and Materials

  • Decontamination: Whenever possible, decontaminate reusable labware by washing with an appropriate solvent. Collect the rinse as chemical waste.

  • Solid Waste: For disposable items such as pipette tips, tubes, and gloves that are contaminated with S-GC2085, collect them in a designated, sealed waste bag or container.

  • Waste Stream: Dispose of the sealed container in the appropriate laboratory waste stream. If the contamination is minimal and the primary material is non-hazardous, this may be the general laboratory solid waste. However, if contaminated with hazardous solvents, it must be disposed of as hazardous waste.

III. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material or solid S-GC2085.[3] Place the waste into a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water. Collect all cleaning materials for proper disposal.

  • Disposal: Dispose of the sealed container and cleaning materials as chemical waste, following the procedures outlined above.

IV. Logical Workflow for S-GC2085 Disposal

The following diagram illustrates the decision-making process for the proper disposal of S-GC2085 waste.

SGC2085_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_actions Disposal Actions cluster_final Final Disposal start S-GC2085 Waste Generated assess_form Identify Waste Form (Solid, Liquid, Contaminated Material) start->assess_form solid_waste Solid S-GC2085 assess_form->solid_waste Solid liquid_waste S-GC2085 Solution assess_form->liquid_waste Liquid contaminated_material Contaminated Material assess_form->contaminated_material Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Designated, Sealed Container contaminated_material->collect_contaminated dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste collect_solid->dispose_non_hazardous dispose_hazardous Dispose as Hazardous (Solvent-Dependent) Waste collect_liquid->dispose_hazardous dispose_lab_waste Dispose in Appropriate Laboratory Waste Stream collect_contaminated->dispose_lab_waste

Caption: S-GC2085 Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of S-GC2085, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and EHS guidelines for any additional requirements.

References

© Copyright 2026 BenchChem. All Rights Reserved.